5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGLLNFLRDGROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397436 | |
| Record name | 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-21-7 | |
| Record name | 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, a substituted benzaldehyde derivative of significant interest in medicinal chemistry and drug discovery. The document is structured to offer not only a compilation of key data but also the underlying scientific rationale for its determination and relevance. We will delve into the molecular characteristics, a plausible synthetic pathway, and detailed, field-tested protocols for the empirical determination of its fundamental properties. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.
Introduction and Significance
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of organic compounds, particularly in the pharmaceutical industry.[1][2] Their aldehyde functional group is a versatile handle for a multitude of chemical transformations, making them invaluable starting materials and intermediates.[1] The specific compound of interest, 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, incorporates several key structural features that modulate its reactivity and potential biological activity: a chlorinated and fluorinated aromatic system and a benzyl ether linkage. These modifications can significantly influence properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.
The strategic placement of halogen atoms is a common tactic in medicinal chemistry to enhance the pharmacological profile of a lead compound. The presence of chlorine and fluorine in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde suggests its potential as a precursor for novel therapeutic agents, possibly in areas such as oncology, neurology, or infectious diseases, where similar halogenated scaffolds have shown promise.[3][4] This guide aims to provide the foundational physicochemical knowledge necessary to explore the full potential of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is presented below:
Caption: Chemical structure of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
A summary of the key physicochemical properties of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is provided in the table below. It is important to note that while some data is derived from analogous compounds, other values are computed due to the limited availability of experimentally determined data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClFO₂ | - |
| Molecular Weight | 264.68 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Estimated 70-80 °C | Inferred from precursors and similar structures |
| Boiling Point | > 300 °C (decomposes) | Estimated |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetone, DMSO, and chlorinated solvents. | Inferred from structure and general principles |
| CAS Number | 590360-21-7 | [5] |
Plausible Synthetic Route
A common and efficient method for the synthesis of benzyl ethers of phenols is the Williamson ether synthesis. In the context of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, this would involve the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-fluorobenzyl bromide or chloride in the presence of a suitable base.
Caption: Workflow for melting point determination.
Solubility Determination
Understanding a compound's solubility is fundamental for its application in drug delivery, formulation, and biological assays. A systematic approach is employed to characterize solubility in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen, including water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
-
Sample Preparation: A small, accurately weighed amount of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (e.g., 1-5 mg) is placed into a series of small test tubes or vials.
-
Solvent Addition: A measured volume of each solvent (e.g., 0.5-1.0 mL) is added to the respective vials.
-
Observation and Agitation: The vials are agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature). The sample is visually inspected for dissolution.
-
Classification: The solubility is classified as:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a solid phase remains.
-
Insoluble: No apparent dissolution of the solid.
-
Caption: Workflow for solubility determination.
Conclusion
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a compound with significant potential as a building block in the synthesis of novel, biologically active molecules. This guide has provided a detailed overview of its key physicochemical properties, a plausible and efficient synthetic route, and standardized protocols for its empirical characterization. A thorough understanding of these fundamental properties is paramount for any researcher or scientist aiming to utilize this compound in their drug discovery and development endeavors. The information presented herein serves as a solid foundation for further investigation and application of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
References
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Substituted Benzaldehyde: Significance and symbolism. Wisdom Library. ([Link])
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The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. ([Link])
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What are six applications for benzaldehyde. Hubei Amarvel Biotech Co., Ltd. ([Link])
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Supporting Information. ([Link])
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5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. PubChem. ([Link])
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. ([Link])
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Substituted benzaldehydes and acetophenones to yield derivatives. Slideshare. ([Link])
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5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde. Chemical Suppliers. ([Link])
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Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. PrepChem.com. ([Link])
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Benzaldehyde (CAS N° 100-52-7). ScenTree. ([Link])
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5-Chloro-2-fluorobenzaldehyde. AOBChem USA. ([Link])
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5-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde. PubChem. ([Link])
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Benzaldehyde, 2-chloro-. NIST WebBook. ([Link])
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An In-depth Technical Guide to the Solubility of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in various organic solvents. Given the nascent stage of publicly available data on this specific molecule, this document emphasizes the foundational principles, predictive analysis, and robust experimental methodologies required to establish its solubility profile.
Introduction: The Significance of Solubility in Drug Discovery
Solubility is a critical physicochemical parameter in the field of drug development. It profoundly influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. For a molecule like 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, which serves as a building block in the synthesis of more complex pharmaceutical intermediates, a thorough understanding of its solubility is paramount for process optimization, reaction kinetics, and purification strategies. This guide will equip the reader with the necessary tools to approach the solubility determination of this and similar novel compounds with scientific rigor.
Molecular Structure and Predicted Solubility Behavior
A logical starting point for assessing the solubility of a compound is a detailed analysis of its molecular structure. 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde with several key functional groups that dictate its interaction with different solvents.
-
Aromatic Rings: The presence of two benzene rings contributes to the molecule's nonpolar character, suggesting good solubility in nonpolar organic solvents.
-
Halogen Substituents: The chloro and fluoro groups are electronegative and can participate in dipole-dipole interactions, potentially enhancing solubility in solvents with moderate polarity.
-
Ether Linkage: The benzylic ether group introduces a polar C-O-C bond, which can act as a hydrogen bond acceptor. This feature suggests some affinity for protic and polar aprotic solvents.
-
Aldehyde Group: The carbonyl group is polar and can also act as a hydrogen bond acceptor, further influencing its interaction with polar solvents.
Based on these structural features, it is reasonable to predict that 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde will exhibit a range of solubilities across different organic solvents, with a general preference for those that can engage in both nonpolar and polar interactions. The principle of "like dissolves like" suggests that solvents with similar polarity and structural characteristics will be the most effective.[1]
Table 1: Predicted Physicochemical Properties of Related Compounds
| Property | 5-Chloro-2-fluorobenzaldehyde[2] | Benzaldehyde[1] | 5-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde[3] | 4-(3-Fluorobenzyloxy)benzaldehyde[4] | 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde |
| Molecular Weight | 158.56 g/mol | 106.12 g/mol | 248.22 g/mol | 230.24 g/mol | 282.67 g/mol |
| XLogP3 | 2.1 | 1.5 | 3.1 | 3.2172 | 3.7 |
| Hydrogen Bond Acceptor Count | 2 | 1 | 2 | 2 | 2 |
| Rotatable Bond Count | 1 | 1 | 4 | 4 | 4 |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | 26.3 Ų | 26.3 Ų | 26.3 Ų |
Note: XLogP3 is a computed value for the logarithm of the octanol-water partition coefficient, indicating the lipophilicity of a compound. A higher value suggests greater solubility in nonpolar solvents.
Theoretical Framework: Factors Governing Solubility
The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Caption: Thermodynamic cycle of the dissolution process.
The solubility of substituted benzaldehydes in organic solvents is influenced by several factors, including temperature, solvent polarity, and the potential for specific interactions like hydrogen bonding. Generally, solubility increases with temperature.[5][6]
Experimental Determination of Solubility
A systematic approach to determining the solubility of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde involves a well-designed experimental protocol. The isothermal shake-flask method is a reliable and widely used technique.
Materials and Equipment
-
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, N,N-dimethylformamide)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)[7][8][9]
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved solute.[8][9]
-
Prepare a calibration curve using standard solutions of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde of known concentrations.
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.
-
Caption: Isothermal shake-flask solubility determination workflow.
Data Analysis and Interpretation
The experimental results should be tabulated to facilitate comparison of the solubility of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in different organic solvents.
Table 2: Hypothetical Solubility Data for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Toluene | 2.4 | (To be determined) |
| Dichloromethane | 9.1 | (To be determined) |
| Ethyl Acetate | 6.0 | (To be determined) |
| Acetone | 20.7 | (To be determined) |
| Ethanol | 24.6 | (To be determined) |
| Methanol | 32.6 | (To be determined) |
| N,N-Dimethylformamide | 36.7 | (To be determined) |
The relationship between solubility and solvent properties, such as the dielectric constant, can provide insights into the dominant intermolecular forces driving the dissolution process. Plotting solubility against these parameters can reveal trends and help in the selection of appropriate solvents for specific applications.
Conclusion
While specific experimental data for the solubility of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is not yet widely published, a systematic approach based on its molecular structure and established experimental protocols can provide the necessary information for its effective use in research and development. By following the principles and methodologies outlined in this guide, researchers can confidently determine the solubility profile of this compound and make informed decisions regarding its handling, formulation, and application in synthetic chemistry and drug discovery.
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Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]
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Quora. (2016). Why is benzaldehyde less soluble than acetone in water?. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]
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ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
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A Technical Guide to the Safe Handling of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
An Essential Resource for Chemical Researchers and Drug Development Professionals
Section 1: Introduction and Compound Profile
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative utilized as a building block in organic synthesis, particularly within the development of novel pharmaceutical agents. Its specific molecular structure, featuring a chlorinated and fluorinated benzyl ether moiety, presents a unique combination of reactivity and potential hazards. While comprehensive toxicological data for this specific compound is not widely published, the known risks associated with related substituted aldehydes and halogenated aromatic compounds necessitate a rigorous and informed approach to its handling.
The health risks of this product have not been fully determined, and it is supplied for research and development purposes only.[1] This guide provides a detailed framework for its safe management in a laboratory setting, grounded in established chemical safety principles and data extrapolated from analogous structures. The core principle is to treat the compound with a high degree of caution, assuming potential irritant and sensitizing properties until proven otherwise.
Section 2: Hazard Identification and Risk Assessment
While a specific, universally adopted GHS classification for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is not consistently available across all suppliers, a conservative risk assessment based on its functional groups is critical. Substituted benzaldehydes can be irritants to the skin, eyes, and respiratory tract.[2] Halogenated compounds warrant careful handling due to potential toxicity and environmental persistence.
Anticipated Hazards:
-
Skin Corrosion/Irritation: May cause skin irritation upon contact. Prolonged exposure could potentially lead to dermatitis.
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation. Direct contact with powders or solutions could result in significant damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Sensitization: There is a potential for the compound to act as a skin sensitizer, where repeated exposure could lead to an allergic reaction.
All chemical products should be handled with the recognition of having "unknown hazards and toxicity".[3] Therefore, engineering controls and personal protective equipment are paramount.
Physicochemical and Hazard Data Summary
| Property | Value/Classification | Source/Rationale |
| Molecular Formula | C₁₄H₁₀ClFO₂ | PubChem |
| Molecular Weight | 264.68 g/mol | PubChem |
| Appearance | White to off-white solid/powder | Typical for similar compounds |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Assumed based on related structures |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Assumed based on related structures |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize all routes of exposure—inhalation, dermal, and ocular. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of airborne dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[1][6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but their integrity must be inspected before each use.[7][8] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4][7]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, safety goggles or a full-face shield must be worn over safety glasses.[1]
-
Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or procedures with a high risk of spillage, a chemically resistant apron is recommended.[6]
-
Respiratory Protection: Under normal use conditions within a chemical fume hood, respiratory protection is not typically required.[4] However, if engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter should be used.[9]
Section 4: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling and storage is essential to maintain compound integrity and prevent accidental exposure or release.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are readily available.
-
Weighing: Weigh the solid compound within the fume hood. Use a draft shield to prevent air currents from dispersing the powder.
-
Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Use spatulas and glassware appropriate for the scale of the reaction.
-
Post-Handling: After use, thoroughly decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[3]
Storage Requirements
-
Container: Keep the container tightly closed to prevent contamination and potential release.[1][4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][9]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and strong reducing agents.[9]
Disposal Considerations
-
Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains or waterways.[4] All waste should be collected in a designated, properly labeled hazardous waste container.
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate potential harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] If skin irritation or a rash occurs, seek medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur or if you feel unwell, seek medical attention.[1][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
Accidental Release and Spill Response
The following workflow outlines the necessary steps for responding to a small-scale laboratory spill.
Caption: Workflow for a small-scale laboratory spill response.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, alcohol-resistant foam, or dry chemical powder.[4]
-
Unsuitable Media: Do not use a direct water jet, as it may spread the material.
-
Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
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An In-depth Technical Guide to the Structural Analysis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. While this molecule serves as a versatile scaffold, a thorough understanding of its structural and electronic properties is paramount for its effective application. This document outlines the strategic synthesis, detailed spectroscopic characterization, and potential crystallographic analysis of the title compound. By integrating established analytical principles with field-proven insights, this guide serves as a robust resource for researchers engaged in the synthesis and characterization of novel organic molecules. We will explore the nuances of its synthesis via the Williamson ether synthesis, predict its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and propose a workflow for its definitive structural elucidation by X-ray crystallography.
Introduction and Molecular Overview
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (C₁₄H₁₀ClFO₂) is an aromatic compound characterized by a benzaldehyde core substituted with a chloro group and a 2-fluorobenzyloxy moiety. The strategic placement of these functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications. The aldehyde group serves as a reactive handle for a myriad of chemical transformations, while the halogen substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. A definitive structural characterization is the cornerstone of its rational use in any discovery or development pipeline.
Table 1: Physicochemical Properties of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
| Property | Value | Source |
| CAS Number | 590360-21-7 | |
| Molecular Formula | C₁₄H₁₀ClFO₂ | |
| Molecular Weight | 264.68 g/mol | |
| SMILES Code | O=CC1=CC(Cl)=CC=C1OCC2=CC=CC=C2F |
Synthesis and Mechanistic Considerations
The most logical and efficient synthetic route to 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis . This venerable yet reliable method involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 5-chloro-2-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl halide.
Causality of Reagent Selection
-
Starting Materials: 5-chloro-2-hydroxybenzaldehyde and 2-fluorobenzyl bromide (or chloride) are selected for their commercial availability and reactivity. The phenolic proton of 5-chloro-2-hydroxybenzaldehyde is sufficiently acidic to be readily deprotonated by a mild base. 2-fluorobenzyl bromide is an excellent electrophile due to the lability of the bromide leaving group and the benzylic nature of the carbon, which stabilizes the transition state of the Sₙ2 reaction.
-
Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions. Its heterogeneous nature in many organic solvents also simplifies work-up.
-
Solvent: A polar aprotic solvent like acetone or acetonitrile is preferred. These solvents are capable of dissolving the reagents but do not participate in the reaction. They also effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.
Experimental Protocol: Synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde as a solid.
Caption: Synthetic workflow for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Spectroscopic Elucidation
A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 2: Predicted ¹H NMR Chemical Shifts for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehydic-H | 10.3 - 10.5 | s | 1H | -CHO |
| Aromatic-H | 7.0 - 7.9 | m | 7H | Ar-H |
| Benzylic-H | 5.2 - 5.4 | s | 2H | -OCH₂- |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of non-equivalent carbon atoms. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehydic-C | 188 - 192 | |
| Aromatic-C | 110 - 160 | Multiple signals, some showing C-F coupling |
| Benzylic-C | 68 - 72 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aldehyde) | 2820-2850 and 2720-2750 | Medium |
| C=O (aldehyde) | 1690-1710 | Strong |
| C=C (aromatic) | 1580-1600 | Medium |
| C-O (ether) | 1230-1270 and 1020-1060 | Strong |
| C-Cl | 750-800 | Strong |
| C-F | 1000-1100 | Strong |
The conjugation of the aldehyde to the aromatic ring is expected to lower the C=O stretching frequency to around 1705 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 264, with a corresponding M+2 peak at m/z 266 due to the ³⁷Cl isotope.
-
Loss of H·: A peak at m/z 263 (M-1) is expected from the loss of the aldehydic hydrogen.
-
Loss of CHO·: Fragmentation of the aldehyde group will lead to a peak at m/z 235 (M-29).
-
Benzylic Cleavage: Cleavage of the benzylic C-O bond can result in a fragment corresponding to the 2-fluorobenzyl cation at m/z 109.
-
Formation of the Phenyl Cation: Further fragmentation can lead to the formation of the phenyl cation at m/z 77.
An In-depth Technical Guide to the Research Applications of Substituted Benzaldehydes
A Senior Application Scientist's Perspective on a Versatile Scaffold
Preamble: The Enduring Versatility of a Classic Scaffold
Substituted benzaldehydes represent a cornerstone of organic chemistry, serving as versatile building blocks and key intermediates across a remarkable spectrum of scientific disciplines.[1][2] While the parent benzaldehyde molecule, with its characteristic almond-like aroma, is a foundational aromatic aldehyde, the true power of this scaffold lies in the diverse functionalities that can be introduced onto its benzene ring.[2][3][4] These substitutions—ranging from simple alkyl and alkoxy groups to halogens and complex heterocyclic moieties—profoundly influence the molecule's electronic properties, steric profile, and reactivity. This modulation is the key to unlocking a vast and expanding array of applications, from life-saving pharmaceuticals to advanced materials and highly efficient catalysts.[4]
This technical guide offers a deep dive into the multifaceted world of substituted benzaldehydes, moving beyond a simple catalog of their uses. As a senior application scientist, the goal is to provide researchers, chemists, and drug development professionals with a cohesive understanding of why and how these molecules are employed in cutting-edge research. We will explore the causal relationships behind synthetic choices, the mechanistic underpinnings of their biological activity, and the design principles for their use in materials and catalysis. The narrative is structured to flow from the foundational synthesis of these critical compounds to their most impactful applications, supported by detailed protocols, comparative data, and logical diagrams to provide actionable insights for your own research endeavors.
Part 1: The Synthetic Cornerstone: Accessing Chemical Diversity
The utility of any chemical scaffold is directly proportional to the ease and versatility with which its derivatives can be prepared. The journey to creating a diverse library of substituted benzaldehydes has evolved from classic, century-old reactions to highly sophisticated modern catalytic systems.
Foundational Synthetic Routes: The Vilsmeier-Haack Reaction
A primary strategy for introducing a formyl group (-CHO) onto an aromatic ring is through electrophilic aromatic substitution. Among the classic methods, the Vilsmeier-Haack reaction remains a powerful and widely used technique for the formylation of electron-rich arenes.[5][6][7][8][9] The reaction utilizes a "Vilsmeier reagent," a substituted chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][7][8][9]
The key to the Vilsmeier-Haack reaction's success is that the Vilsmeier reagent, while electrophilic, is relatively weak. This makes it highly selective for aromatic rings that are activated by electron-donating groups (e.g., anilines, phenols, and their derivatives), which are common structural motifs in medicinal chemistry and materials science.[9] The reaction proceeds via an electrophilic aromatic substitution, followed by hydrolysis during workup to yield the final aryl aldehyde.[7][8]
This protocol provides a representative procedure for the formylation of an activated aromatic substrate.
Materials:
-
Electron-rich aromatic substrate (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (used as both reagent and solvent)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv)
-
Sodium acetate (NaOAc)
-
Deionized water
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate (1.0 equiv) in DMF. Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation and Reaction: Slowly add POCl₃ (1.5 equiv) dropwise to the cooled solution via a dropping funnel. The Vilsmeier reagent forms in situ.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly add a pre-chilled aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium intermediate. Stir for 15-30 minutes.
-
Workup: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography to afford the pure substituted benzaldehyde.
Modern Approaches: Palladium-Catalyzed Cross-Coupling
While classic methods are robust, modern synthetic chemistry often demands greater functional group tolerance and milder reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for synthesizing substituted benzaldehydes that are not easily accessible through traditional routes.[10][11][12] These methods often involve the coupling of an aryl halide or triflate bearing an aldehyde group (or a protected precursor) with an organoboron reagent.[10][11][12]
The causality behind the success of these methods lies in the remarkable chemoselectivity of the palladium catalyst. It can selectively activate a carbon-halogen bond for C-C bond formation while leaving the reactive aldehyde group untouched—a significant challenge for many organometallic reagents.[10] This allows for the late-stage introduction of complexity and the synthesis of highly functionalized benzaldehyde derivatives.[13][14][15][16][17]
This workflow outlines the key steps for a palladium-catalyzed synthesis of a biaryl benzaldehyde.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Substrate Scope | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes/heterocycles | Cost-effective, reliable for specific substrates. | Limited to activated systems, harsh reagents.[5][6][7][8][9] |
| Gattermann | HCN/Zn(CN)₂, AlCl₃ | Phenols, phenol ethers | Classic method for hydroxylated benzaldehydes. | Highly toxic reagents (HCN), strongly acidic. |
| Duff Reaction | Hexamethylenetetramine, acid | Phenols | Formylates ortho to the hydroxyl group. | Often results in low yields. |
| Suzuki Coupling | Aryl halide, Arylboronic acid, Pd catalyst, Base | Broad, including functionalized arenes | Excellent functional group tolerance, mild conditions.[10][11][12] | Cost of catalyst, potential for side reactions. |
| One-Pot Reduction/Coupling | Weinreb amide, DIBAL-H, Organolithium, Pd catalyst | Aryl bromides | Fast, one-pot procedure, good for radiolabeling.[13][14][15][16][17] | Requires careful control of reactive intermediates. |
Part 2: Medicinal Chemistry: Scaffolds for Drug Discovery
The substituted benzaldehyde motif is a recurring theme in medicinal chemistry, acting as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile ground for drug discovery.
Case Study: Substituted Benzaldehydes as Enzyme Inhibitors
Many enzymes, particularly those with well-defined active sites, can be targeted by small molecules that mimic natural substrates or bind to key residues. Substituted benzaldehydes are adept at this, with the aldehyde group often forming crucial interactions (e.g., covalent bonds with cysteine residues or hydrogen bonds) and the substituted ring exploring different pockets of the active site to enhance potency and selectivity.
For example, research has shown that various substituted benzaldehydes can act as inhibitors for enzymes like tyrosinase and polyphenol oxidase, which are involved in pigmentation and browning processes.[18][19] Furthermore, derivatives have been developed as potent inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[20][21][22] In a study on benzimidazole-based substituted benzaldehyde derivatives, compounds showed significant inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the low micromolar and even nanomolar range.[20][22] The substitutions on the benzaldehyde ring were critical for establishing key interactions, such as pi-stacking with tyrosine residues in the enzyme's active site.[20]
Caption: Inhibition of a kinase (e.g., RAF) in a signaling pathway.
Antimicrobial and Antiviral Applications
The need for new antimicrobial agents is a pressing global health challenge. Substituted benzaldehydes have been explored as a source of novel antibacterial and antifungal compounds. Their mechanism of action can be diverse, ranging from the inhibition of essential enzymes to the disruption of cell membrane integrity. High-throughput screening of small molecule libraries has identified various chemical classes, including those derivable from benzaldehydes, with potent activity against pathogenic bacteria.[23][24][25][26]
This protocol describes a common method for screening a library of compounds, such as substituted benzaldehydes, for antimicrobial activity using a broth microdilution assay.
Materials:
-
Library of substituted benzaldehyde compounds dissolved in DMSO.
-
Bacterial strain (e.g., E. coli, S. aureus).
-
Growth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Positive control (known antibiotic, e.g., ciprofloxacin).
-
Negative control (DMSO vehicle).
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD₆₀₀).
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium into fresh growth medium and incubate until it reaches the logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Plate Preparation: In each well of a 96-well plate, add a specific volume of the standardized bacterial culture.
-
Compound Addition: Add the test compounds from the library to the wells to achieve the desired final concentration (e.g., 10-50 µM). Include wells for the positive control, negative control, and a media-only blank.
-
Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterium (e.g., 37 °C) for 18-24 hours.
-
Data Acquisition: After incubation, measure the optical density of each well at 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all other readings.
-
Calculate the percentage of growth inhibition for each compound relative to the negative (vehicle) control: % Inhibition = (1 - (OD_compound / OD_vehicle_control)) * 100
-
Compounds showing significant inhibition (e.g., >80%) are identified as "hits" for further investigation, such as determining the Minimum Inhibitory Concentration (MIC).
-
Part 3: Catalysis and Materials Science: Beyond the Biological Realm
The utility of substituted benzaldehydes extends far into the realms of materials science and catalysis, where the aldehyde group's reactivity is harnessed for polymerization, ligand synthesis, and the construction of ordered, porous materials.
Ligands in Homogeneous Catalysis
Substituted benzaldehydes are common precursors for Schiff base ligands. These ligands are synthesized through the condensation reaction between a substituted benzaldehyde and a primary amine. The resulting imine functionality, along with other donor atoms, can coordinate to transition metals (e.g., Rh, Pd, Ni) to form active catalysts.
The key scientific principle here is tunability. By systematically varying the electronic (electron-donating vs. electron-withdrawing) and steric (bulky vs. small) properties of the substituents on the benzaldehyde ring, one can precisely modulate the properties of the resulting metal complex. This tuning affects the catalyst's activity, selectivity, and stability in reactions like hydroacylation, cross-coupling, and polymerization.[27]
// Dummy nodes for structure N_dummy [label="", shape=none, width=0, height=0]; O_dummy [label="", shape=none, width=0, height=0];
// Edges to represent coordination M -> N [label="Coordination", fontsize=8, fontcolor="#5F6368"]; M -> O [label="Coordination", fontsize=8, fontcolor="#5F6368"];
// Placeholder for the rest of the ligand structure N -> N_dummy [label="=C(Ar)-R", fontsize=8, dir=none]; O -> O_dummy [label="-Ar'", fontsize=8, dir=none]; }
Caption: Coordination of a bidentate Schiff base ligand to a metal center.
Building Blocks for Advanced Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas.[28][29][30] They are constructed from organic building blocks linked by strong covalent bonds.[28] Substituted benzaldehydes are frequently used as the "node" or "linker" components in the synthesis of imine-linked COFs.[28][30][31]
The aldehyde functional groups undergo condensation reactions with multivalent amines (e.g., triamines or tetraamines) to form a robust, porous, and crystalline network.[28][31] The choice of substitution on the benzaldehyde monomer is critical as it dictates the resulting COF's properties, such as pore size, surface area, and chemical functionality. This allows for the rational design of COFs for specific applications, including gas storage, separation, and catalysis.[32]
This workflow illustrates the general solvothermal method for synthesizing a 2D COF from a trialdehyde and a diamine.
-
Monomer Preparation: A substituted 1,3,5-triformylbenzene (trialdehyde monomer) and a p-phenylenediamine (diamine linker) are chosen as the building blocks.
-
Solvent System: The monomers are placed in a mixture of solvents, often a combination like mesitylene, dioxane, and aqueous acetic acid. The acid catalyzes the reversible imine bond formation, which is crucial for error-correction and achieving a crystalline product.[31]
-
Reaction Vessel: The mixture is sealed in a Pyrex tube under an inert atmosphere.
-
Solvothermal Synthesis: The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for several days (e.g., 3 days).
-
Isolation: After cooling, the resulting solid precipitate (the COF) is collected by filtration.
-
Activation: The collected solid is washed extensively with anhydrous solvents (like acetone) to remove any unreacted monomers and solvent trapped within the pores. The material is then dried under vacuum to "activate" it, yielding a high-surface-area, porous framework.
Part 4: Future Directions and Emerging Trends
The field of substituted benzaldehydes is far from static. Innovations in synthetic methodology and an expanding understanding of their potential continue to drive research forward.
-
Photoredox and Electrochemical Synthesis: Light- and electricity-driven reactions are emerging as powerful, green alternatives for synthesizing and functionalizing benzaldehydes under exceptionally mild conditions.[33]
-
Biocatalysis: The use of enzymes to perform selective transformations on benzaldehyde scaffolds offers a sustainable route to chiral derivatives and complex molecules, often with selectivities that are difficult to achieve with traditional chemical catalysts.
-
Flow Chemistry: Continuous flow reactors are being employed for the safe and scalable synthesis of benzaldehyde derivatives, particularly for reactions that are hazardous or difficult to control in batch processes.
Conclusion: A Scaffold of Infinite Possibilities
From their foundational role in organic synthesis to their application at the forefront of medicine and materials science, substituted benzaldehydes demonstrate a remarkable and enduring versatility. The ability to precisely tune their properties through targeted substitution makes them an invaluable tool for researchers. As synthetic methods become more sophisticated and our understanding of complex systems deepens, this classic chemical scaffold is poised to remain a central player in scientific innovation for years to come. The continued exploration of their potential promises to unlock new therapies, more efficient catalysts, and smarter materials, reaffirming the principle that even the most fundamental molecular structures can be a source of endless discovery.
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An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Introduction
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. The reactivity of its aldehyde functional group is intricately modulated by a unique combination of electronic and steric effects imparted by its substituents. This guide provides a comprehensive analysis of these factors and their influence on the key reactions of the aldehyde moiety. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its transformation, and offer insights into the analytical techniques for monitoring and characterizing these reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this valuable synthetic building block.
Molecular Structure and Substituent Effects
The reactivity of the aldehyde group in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is governed by the interplay of the chloro, and 2-fluorobenzyloxy substituents.
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](https://i.imgur.com/8S7gZ3A.png)
Electronic Effects:
-
5-Chloro Group: The chlorine atom at the 5-position is an electron-withdrawing group due to its high electronegativity (inductive effect, -I). This effect withdraws electron density from the benzene ring, thereby increasing the electrophilicity of the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack.[1]
-
2-[(2-Fluorobenzyl)oxy] Group: This substituent presents a more complex electronic profile. The ether oxygen atom adjacent to the ring can donate a lone pair of electrons into the aromatic system through resonance (+R effect), which would tend to decrease the electrophilicity of the aldehyde. However, the benzylic group itself contains a fluorine atom on its own aromatic ring. Fluorine is a strongly electron-withdrawing atom, and its influence can be transmitted through space and the sigma framework, potentially mitigating the electron-donating effect of the ether oxygen.
Steric Effects:
The most significant steric factor is the bulky 2-[(2-fluorobenzyl)oxy] group at the ortho position to the aldehyde. This group creates considerable steric hindrance around the carbonyl carbon, which can impede the approach of nucleophiles.[2] This steric congestion can influence reaction rates and may necessitate the use of less bulky reagents or more forcing reaction conditions to achieve desired transformations.
The interplay of these electronic and steric factors dictates the overall reactivity of the aldehyde group in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, influencing both the feasibility and the outcome of various chemical reactions.
Key Reactions of the Aldehyde Group
The aldehyde functionality in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a versatile handle for a variety of organic transformations. This section details some of the most pertinent reactions, providing both mechanistic insights and practical experimental protocols.
Nucleophilic Addition Reactions
Nucleophilic addition is the most fundamental reaction of aldehydes.[3] The electron-deficient carbonyl carbon is readily attacked by nucleophiles.
The aldehyde can be readily reduced to the corresponding primary alcohol, 5-chloro-2-[(2-fluorobenzyl)oxy]benzyl alcohol.
Mechanism: The reduction is typically achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile, attacking the carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.[4]
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol, which can be purified by column chromatography or recrystallization.
Condensation Reactions
Condensation reactions are crucial for carbon-carbon bond formation and are widely used in the synthesis of complex molecules.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[6]
Mechanism: A base abstracts a proton from the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the final condensed product.[7]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of a weak base such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product.
-
Monitor the reaction by TLC.[3]
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.
Table 1: Comparison of Benzaldehyde Reactivity in Knoevenagel Condensation
| Benzaldehyde Derivative | Substituent Effects | Expected Reactivity |
| Benzaldehyde | Unsubstituted | Baseline |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing | High |
| 4-Methoxybenzaldehyde | Strong electron-donating | Low |
| 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde | Electron-withdrawing (Cl) and sterically hindered | Moderate to high (electronically activated but sterically hindered) |
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes using a phosphonium ylide.[8]
Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine oxide.[9] The steric hindrance from the ortho-benzyloxy group in our target molecule may influence the stereoselectivity of the alkene product.[10][11]
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Prepare the phosphonium ylide by treating benzyltriphenylphosphonium chloride (1.1 eq) with a strong base such as n-butyllithium or sodium hydride in an anhydrous solvent like THF or DMSO at 0 °C.
-
Add a solution of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq) in the same anhydrous solvent to the ylide solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[12]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. The product can be purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Diagram 1: Wittig Reaction Workflow
Caption: A typical workflow for a Wittig reaction.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes.[13] It involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.
Mechanism: The aldehyde reacts with a primary or secondary amine to form a carbinolamine, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent, often a mild one like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the C=N double bond to afford the amine.[14] The steric hindrance of the ortho-substituent may slow down the initial imine formation.[2][15]
Experimental Protocol: Reductive Amination with a Primary Amine
-
In a flask, dissolve 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add a mild acid catalyst, like acetic acid, if necessary to facilitate imine formation.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for several hours to overnight, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Diagram 2: Reductive Amination Mechanism
Caption: The general mechanism of reductive amination.
Oxidation to a Carboxylic Acid
The aldehyde group can be easily oxidized to a carboxylic acid.[16]
Mechanism: Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The reaction generally proceeds via a hydrate intermediate which is then oxidized.[16]
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate (KMnO₄) (2.0 eq) in water dropwise. The reaction is exothermic and may require cooling.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction. Monitor by TLC.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization may be necessary for further purification.
Analytical Characterization and Reaction Monitoring
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reactions described above.[1][3][5][17] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, intermediates, and products. The spots can be visualized under UV light.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the products. The disappearance of the characteristic aldehyde proton signal (around 9.5-10.5 ppm in ¹H NMR) and the appearance of new signals corresponding to the product (e.g., a CH₂OH group in the reduced product or a C=C-H proton in the Wittig product) provide clear evidence of the transformation.
-
Infrared (IR) Spectroscopy: The progress of the reaction can also be followed by IR spectroscopy. The strong carbonyl (C=O) stretching band of the aldehyde (typically around 1700 cm⁻¹) will disappear or be replaced by other characteristic bands, such as a broad O-H stretch for an alcohol (around 3200-3600 cm⁻¹) or a C=C stretch for an alkene (around 1650 cm⁻¹).
Conclusion
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a valuable synthetic intermediate whose reactivity is finely tuned by the electronic and steric nature of its substituents. The electron-withdrawing chloro group activates the aldehyde towards nucleophilic attack, while the bulky ortho-benzyloxy group introduces significant steric hindrance that must be considered when planning synthetic transformations. By understanding these principles and employing the appropriate reaction conditions and analytical techniques, researchers can effectively utilize this compound to construct a wide array of complex and potentially bioactive molecules. The protocols and insights provided in this guide serve as a robust foundation for the successful application of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in organic synthesis.
References
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- Ghorbani-Vaghei, R., & Veisi, H. (2009). A novel and an efficient method for the synthesis of α,β-unsaturated compounds via Knoevenagel condensation catalyzed by triphenylphosphine. Tetrahedron Letters, 50(26), 3334-3337.
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An In-Depth Technical Guide to the Electronic Effects of Substituents in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a confluence of electron-withdrawing and electron-donating groups, imparts a unique electronic landscape that dictates its reactivity and potential as a scaffold for novel therapeutics. Understanding the intricate interplay of the electronic effects of the chloro, (2-fluorobenzyl)oxy, and aldehyde substituents is paramount for predicting its chemical behavior and for the rational design of synthetic pathways and new molecular entities.
This technical guide provides a comprehensive analysis of the electronic properties of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde. We will dissect the inductive and resonance contributions of each substituent, quantify their effects using Hammett constants, and explore how these electronic factors manifest in the molecule's spectroscopic signatures and reactivity. This guide is intended to serve as a valuable resource for researchers leveraging this and similar molecular frameworks in their scientific endeavors.
Deconstructing the Electronic Architecture
The electronic character of the benzaldehyde core in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is modulated by three key substituents: the chloro group at the 5-position, the (2-fluorobenzyl)oxy group at the 2-position, and the formyl (aldehyde) group at the 1-position. Each of these groups exerts both inductive and resonance effects, the combination of which determines the overall electron density distribution within the aromatic ring and the reactivity of the aldehyde functionality.
The Formyl Group (-CHO)
The aldehyde group is a moderately deactivating group, meaning it withdraws electron density from the benzene ring, making it less susceptible to electrophilic aromatic substitution.[1] This electron withdrawal occurs through two primary mechanisms:
-
Inductive Effect (-I): The oxygen atom of the carbonyl is highly electronegative, pulling electron density away from the carbonyl carbon and, by extension, from the aromatic ring through the sigma bond framework.[2]
-
Resonance Effect (-M or -R): The carbonyl group can withdraw electron density from the aromatic ring via resonance (mesomerism), delocalizing the pi-electrons onto the oxygen atom. This effect is most pronounced at the ortho and para positions, leading to a relative electron deficiency at these sites.[2] Consequently, the formyl group acts as a meta-director for electrophilic aromatic substitution.[3]
The Chloro Substituent (-Cl)
Halogens, such as chlorine, present a fascinating case where inductive and resonance effects are in opposition.[2]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the benzene ring through the sigma bond. This deactivates the ring towards electrophilic attack.[4]
-
Resonance Effect (+M or +R): The chlorine atom possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This effect increases electron density, particularly at the ortho and para positions.[2]
In the case of chlorine (and other halogens), the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring.[5] However, the resonance donation to the ortho and para positions means that these positions are less deactivated than the meta position. Therefore, the chloro group is considered a deactivating ortho, para-director.[4]
The (2-Fluorobenzyl)oxy Group (-OCH₂-C₆H₄-2-F)
The (2-fluorobenzyl)oxy group is a more complex substituent. It is an alkoxy group, which is generally considered to be activating and ortho, para-directing.
-
Inductive Effect (-I): The oxygen atom is electronegative and exerts an electron-withdrawing inductive effect.
-
Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be donated into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions.[5]
For simple alkoxy groups, the resonance effect strongly dominates the inductive effect, making them powerful activating groups.[5] However, the presence of the 2-fluorobenzyl moiety introduces additional electronic factors. The fluorine atom on the benzyl ring is strongly electron-withdrawing and will influence the electron-donating ability of the benzyloxy oxygen. This withdrawal effect is transmitted through the methylene bridge, slightly reducing the electron-donating capacity of the oxygen atom compared to an unsubstituted benzyloxy group.
Quantitative Analysis: Hammett Substituent Constants
The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[6][7] Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.
| Substituent | Position | Hammett Constant (σ) | Inductive Effect (σI) | Resonance Effect (σR) |
| -CHO | para | 0.42 | 0.15 | 0.27 |
| -Cl | meta | 0.37 | 0.47 | -0.10 |
| -Cl | para | 0.23 | 0.47 | -0.24 |
| -OCH₃ | para | -0.27 | 0.25 | -0.52 |
| -OCH₂Ph | para | -0.08 | 0.21 | -0.29 |
The σ value for the chloro group is positive, confirming its electron-withdrawing nature. The σ value for a benzyloxy group is slightly negative, indicating it is a weak electron-donating group overall, with the resonance donation slightly outweighing the inductive withdrawal. The ortho-fluoro substituent on the benzyl ring will likely make the σ value for the (2-fluorobenzyl)oxy group slightly more positive (less donating) than that of an unsubstituted benzyloxy group.
Predicted Reactivity and Spectroscopic Manifestations
The interplay of these electronic effects governs the reactivity of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde. The aldehyde group, being a deactivating group, will direct any further electrophilic aromatic substitution to the positions meta to it (positions 3 and 5). However, the powerful ortho, para-directing influence of the (2-fluorobenzyl)oxy group and the ortho, para-directing chloro group will strongly favor substitution at the positions ortho and para to them. The ultimate regioselectivity of a reaction will depend on the specific reaction conditions and the nature of the electrophile.
The electronic environment of the molecule can be probed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The chemical shift of the aldehydic proton is expected to appear in the characteristic downfield region of 9.5-10.5 ppm. The electron-withdrawing nature of the substituents will likely shift this proton further downfield compared to unsubstituted benzaldehyde. The protons on the benzaldehyde ring will exhibit complex splitting patterns due to their coupling with each other, and their chemical shifts will be influenced by the neighboring substituents.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-200 ppm.[9] The electronic effects of the substituents will modulate the precise chemical shifts of the aromatic carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be observed in the region of 1680-1710 cm⁻¹.[10] The exact frequency will be influenced by the electronic effects of the ring substituents; electron-withdrawing groups tend to increase the C=O stretching frequency.
Experimental Protocols
Synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers, and it is a suitable method for the synthesis of the title compound from 5-chlorosalicylaldehyde and 2-fluorobenzyl bromide.[5]
Materials:
-
5-Chlorosalicylaldehyde
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-chlorosalicylaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Visualizations
Logical Relationship of Electronic Effects
Caption: Interplay of inductive and resonance effects on molecular properties.
Experimental Workflow: Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow for the target molecule.
Conclusion
The electronic landscape of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a finely tuned balance of competing and reinforcing inductive and resonance effects from its substituents. The aldehyde group acts as a moderate deactivator and meta-director, while the chloro and (2-fluorobenzyl)oxy groups are ortho, para-directors with opposing overall effects on ring activation. A thorough understanding of these electronic principles is essential for predicting the molecule's reactivity in synthetic transformations and its potential interactions in biological systems. This guide provides a foundational framework for researchers to build upon as they explore the rich chemistry and therapeutic potential of this and related substituted benzaldehydes.
References
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Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]
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PubMed. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Retrieved from [Link]
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An In-depth Technical Guide on the Theoretical and Experimental Characterization of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and theoretical analysis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular properties and structural characteristics of this compound.
Introduction: The Significance of Substituted Benzaldehydes
Benzaldehyde and its derivatives are a cornerstone in organic synthesis and are recognized for their broad spectrum of biological activities. The introduction of halogen atoms and ether linkages into the benzaldehyde scaffold can significantly modulate its physicochemical and pharmacological properties. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic region, can influence molecular packing and receptor-ligand interactions. The benzyloxy group can enhance lipophilicity and introduce conformational flexibility. 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde combines these features, making it a molecule of interest for further investigation. Benzaldehyde derivatives have been explored for their antimicrobial and antiaflatoxigenic activities.[1]
Synthesis and Spectroscopic Characterization
The synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde can be efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ether bonds.[2] This approach involves the reaction of a phenoxide with an alkyl halide.
Synthetic Protocol: Williamson Ether Synthesis
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Add 2-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.[2]
Spectroscopic Characterization (Predicted)
Table 1: Predicted Spectroscopic Data for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
| Spectroscopic Technique | Characteristic Peaks/Signals | Rationale |
| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.5 ppm (singlet)Aromatic protons: ~6.9-7.9 ppm (multiplets)Methylene protons (O-CH₂): ~5.1-5.3 ppm (singlet) | The aldehyde proton is highly deshielded. Aromatic protons will show complex splitting patterns due to chloro, fluoro, and benzyloxy substituents. The methylene protons adjacent to the ether oxygen will appear as a singlet. |
| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppmAromatic carbons: ~110-160 ppmMethylene carbon (O-CH₂): ~70 ppm | The carbonyl carbon is characteristic of aldehydes. The chemical shifts of aromatic carbons are influenced by the electronic effects of the substituents. |
| FT-IR (cm⁻¹) | C=O stretch (aldehyde): ~1690-1710 cm⁻¹C-O-C stretch (ether): ~1220-1270 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹C-Cl stretch: ~700-800 cm⁻¹C-F stretch: ~1000-1100 cm⁻¹ | These vibrational frequencies are characteristic of the functional groups present in the molecule.[3][4][5] |
| UV-Vis Spectroscopy | π → π* transitions: ~250-300 nmn → π* transitions: ~300-350 nm | The electronic transitions are associated with the aromatic rings and the carbonyl group. |
Molecular Structure and Computational Analysis
Due to the absence of single-crystal X-ray diffraction data, theoretical studies based on Density Functional Theory (DFT) and Hirshfeld surface analysis are invaluable for understanding the three-dimensional structure, electronic properties, and intermolecular interactions of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Density Functional Theory (DFT) Studies
DFT calculations are a powerful tool for optimizing molecular geometry and predicting various molecular properties.[6] For a molecule like 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, DFT can provide insights into bond lengths, bond angles, dihedral angles, and electronic properties such as the HOMO-LUMO energy gap.
Computational Workflow:
Caption: A typical workflow for DFT-based molecular analysis.
Key Theoretical Parameters:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice.[7][8] Although a crystal structure is not available, we can predict the likely interactions based on the analysis of similar benzyloxy-benzaldehyde derivatives.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the hypothetical crystal). The normalized contact distance (dnorm) is a key parameter that highlights regions of close intermolecular contacts.
Visualization of Intermolecular Interactions:
Caption: Predicted intermolecular interactions for the title compound.
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution | Significance |
| H···H | High | Van der Waals forces contributing to crystal packing.[7] |
| C···H/H···C | Significant | C-H···π interactions involving the aromatic rings.[7] |
| O···H/H···O | Moderate | Weak C-H···O hydrogen bonds involving the ether and carbonyl oxygens.[7] |
| Cl···H/H···Cl | Possible | Contribution from the chloro substituent to intermolecular contacts. |
| F···H/H···F | Possible | Contribution from the fluoro substituent to intermolecular contacts. |
Studies on similar multi-substituted benzaldehyde derivatives have shown that H···H, C···H, and O···H interactions are predominant, often accounting for over 85% of the Hirshfeld surface area.[7]
Potential Applications in Drug Development
The structural motifs present in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde suggest several potential avenues for its application in drug discovery and development.
-
Enzyme Inhibition: Benzaldehyde derivatives have been investigated as inhibitors of various enzymes. The title compound could be screened against a panel of enzymes, such as aldehyde dehydrogenases, which are implicated in cancer.[1]
-
Anticancer Activity: The presence of halogen atoms is often associated with enhanced anticancer activity.[9] The cytotoxic effects of this compound could be evaluated against various cancer cell lines.
-
Antimicrobial Properties: The benzaldehyde scaffold is known for its antimicrobial properties. The title compound could be tested for its efficacy against a range of bacterial and fungal pathogens.
Conclusion
This technical guide has provided a detailed theoretical and predictive analysis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde. While experimental data for this specific molecule is limited, by drawing upon established synthetic methodologies and computational techniques applied to analogous structures, we have constructed a comprehensive profile of its likely chemical and physical properties. The insights into its synthesis, spectroscopic characteristics, and intermolecular interactions provide a solid foundation for future experimental work and its potential application in various fields of chemical and biological research.
References
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Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. [Link]
- [Link to a relevant scientific article on DFT calcul
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Tahir, M. N., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(28), 16483-16496. [Link]
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Selvanandan, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 865-870. [Link]
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Lee, S. H., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 13(11), 758. [Link]
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NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. [Link]
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NIST. (n.d.). Benzaldehyde, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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RGCC International GmbH. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. [Link]
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- 8. Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde from 5-chlorosalicylaldehyde and 2-fluorobenzyl bromide. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and data interpretation. The causality behind key experimental choices is elucidated to empower researchers with the knowledge to adapt and troubleshoot the synthesis.
Introduction and Significance
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of chloro and fluoro substituents, along with the reactive aldehyde and ether functionalities, makes it a versatile building block for creating novel compounds with potential biological activity or specific material properties.
The synthesis described herein utilizes the Williamson ether synthesis, a classic and reliable SN2 reaction.[1][2] This method involves the reaction of a deprotonated alcohol (a phenoxide in this case) with an organohalide to form an ether.[2] Its broad scope and simplicity have established it as a cornerstone of organic synthesis for preparing both symmetrical and asymmetrical ethers.[1][3]
Reaction Principle and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The reaction can be dissected into two primary stages:
Stage 1: Deprotonation of 5-chlorosalicylaldehyde. The phenolic hydroxyl group of 5-chlorosalicylaldehyde is acidic and can be deprotonated by a suitable base. In this protocol, anhydrous potassium carbonate (K₂CO₃) is used. While not as strong as bases like sodium hydride, K₂CO₃ is sufficiently basic to deprotonate the phenol, forming the potassium 5-chloro-2-formylphenoxide intermediate.[5][6] This choice offers advantages in terms of safety, cost, and ease of handling. The phenoxide ion is a potent nucleophile.
Stage 2: Nucleophilic Attack and Ether Formation. The generated phenoxide nucleophile attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide. This occurs in a concerted, single-step mechanism typical of SN2 reactions, where the nucleophile attacks from the backside of the carbon-bromine bond.[2][4][7] This backside attack leads to the displacement of the bromide leaving group and the formation of the desired ether bond, yielding 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
The overall transformation is depicted below:
Figure 1: The SN2 mechanism for the synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 5-Chlorosalicylaldehyde | 635-93-8 | 156.57 | 1.0 | 5.00 g |
| 2-Fluorobenzyl bromide | 395-77-7 | 189.03 | 1.1 | 6.42 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 6.63 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~200 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | ~500 mL |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~50 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Safety Precautions
-
5-Chlorosalicylaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10]
-
2-Fluorobenzyl bromide: Lachrymator. Causes skin and eye irritation. Handle in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): Aprotic solvent. Avoid inhalation and skin contact.
-
General: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a certified chemical fume hood.
Step-by-Step Synthesis Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (5.00 g, 31.9 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (6.63 g, 48.0 mmol). Expertise Note: It is crucial to use anhydrous K₂CO₃ as water can interfere with the reaction.
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF). Expertise Note: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[2]
-
Reactant Addition: Add 2-fluorobenzyl bromide (6.42 g, 34.0 mmol) to the suspension dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours. A complete reaction is indicated by the disappearance of the 5-chlorosalicylaldehyde spot.
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
Work-up and Purification
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing 400 mL of cold deionized water while stirring. A precipitate (the crude product) should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with additional deionized water (2 x 50 mL) to remove residual DMF and potassium salts.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C overnight.
-
Recrystallization (Purification): Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a white to off-white solid.
Workflow and Data Visualization
The entire experimental process can be summarized in the following workflow diagram.
Figure 2: Overall experimental workflow diagram.
Trustworthiness and Validation
-
Self-Validation: The protocol is designed to be self-validating. The progress can be unequivocally tracked by TLC. The final product's identity and purity should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
¹H NMR Spectroscopy: Will confirm the presence of both aromatic rings and the benzylic ether methylene protons (~5.2 ppm).
-
¹³C NMR Spectroscopy: Will show the correct number of carbon signals corresponding to the product structure.
-
IR Spectroscopy: Will show the absence of the broad phenolic -OH stretch from the starting material and the presence of C=O (aldehyde) and C-O-C (ether) stretches.
-
-
Causality and Troubleshooting:
-
Incomplete Reaction: If TLC indicates the presence of starting material after 6 hours, ensure the DMF was anhydrous and the temperature was maintained. An additional 0.2 equivalents of 2-fluorobenzyl bromide could be added.[6]
-
Low Yield: Low yields can result from moisture in the reagents or solvent, or insufficient reaction time. Ensure all glassware is oven-dried and reagents are anhydrous. The precipitation during work-up is also critical; ensuring the product is fully precipitated from the aqueous mixture before filtration is key.
-
Oily Product: If the product oils out instead of precipitating, this may be due to impurities. In this case, instead of filtration, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can then be purified by silica gel column chromatography.
-
References
-
Filo (2023). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Online] Available at: [Link]
-
Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Online] Available at: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Online] Available at: [Link]
-
ResearchGate (2014). Can anyone help me with a Williamson ether synthesis? [Online] Available at: [Link]
-
Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]
- Dermer, O. C. (1944).The Williamson Synthesis of Ethers. Chemical Reviews, 14, 409.
-
Edubirdie. Williamson Ether Synthesis. [Online] Available at: [Link]
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]
-
The Organic Chemistry Tutor (2018). Williamson Ether Synthesis Reaction Mechanism. [Online Video] Available at: [Link]
-
PubChem. 5-Chloro-salicylaldehyde. [Online] Available at: [Link]
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Application Note: Williamson Ether Synthesis Protocol for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
<
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde via the Williamson ether synthesis. This particular aryl benzyl ether is a valuable building block in medicinal chemistry and materials science. The protocol herein is designed to be a self-validating system, offering detailed procedural steps, explanations for experimental choices, troubleshooting guidance, and characterization data. By adhering to the principles of scientific integrity, this guide aims to empower researchers to achieve high-yield, high-purity synthesis of the target compound.
Introduction and Significance
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form an ether.[3][4] This protocol focuses on the synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, a molecule incorporating several key functional groups: a reactive aldehyde, a halogenated aromatic ring, and a fluorinated benzyl ether moiety. These features make it an attractive intermediate for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science. The presence of the 2-fluoro substituent on the benzyl group, for instance, can be leveraged to modulate the electronic and conformational properties of downstream compounds.[5]
The selection of 5-chloro-2-hydroxybenzaldehyde and 2-fluorobenzyl bromide as starting materials is strategic. The phenolic proton of 5-chloro-2-hydroxybenzaldehyde is readily deprotonated by a suitable base to form a nucleophilic phenoxide. 2-fluorobenzyl bromide serves as an excellent electrophile, as primary benzyl halides are highly reactive in SN2 reactions and are less prone to the competing E2 elimination pathway.[1][4]
Reaction Mechanism and Rationale
The synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde proceeds in two key steps, which are often performed in a single pot:
-
Deprotonation: The phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate. This step is crucial as the phenoxide is a much stronger nucleophile than the corresponding neutral phenol.[3]
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of 2-fluorobenzyl bromide. This backside attack displaces the bromide ion, a good leaving group, to form the desired ether linkage.[1]
The choice of reagents and conditions is critical for the success of this reaction:
-
Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. It produces hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.[6]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions.[1][7] These solvents can solvate the cation (Na+) while leaving the anionic nucleophile relatively free and highly reactive.
-
Temperature: The reaction is typically conducted at a moderately elevated temperature (50-100 °C) to ensure a reasonable reaction rate without promoting side reactions.[1][7]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Caption: Workflow for the Williamson Ether Synthesis.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 5-Chloro-2-hydroxybenzaldehyde | ≥98% | Commercially Available | 635-93-8 |
| 2-Fluorobenzyl bromide | ≥98% | Commercially Available | 446-48-0 |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | 7646-69-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 |
| Ethyl acetate | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
| Saturated aqueous sodium bicarbonate | Laboratory Prepared | N/A | N/A |
| Brine (Saturated aqueous NaCl) | Laboratory Prepared | N/A | N/A |
| Anhydrous magnesium sulfate | Laboratory Grade | Commercially Available | 7487-88-9 |
4.2. Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Nitrogen or Argon gas inlet
-
Septa
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
4.3. Safety Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood by trained personnel.[8][9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][11]
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[10][11][12] It should be handled under an inert atmosphere (nitrogen or argon).[10] Use a Class D fire extinguisher for metal fires; do not use water, foam, or carbon dioxide.[13] The 60% dispersion in mineral oil is safer to handle than pure NaH.[10]
-
2-Fluorobenzyl Bromide: This compound is a lachrymator and causes severe skin burns and eye damage.[14] Handle with extreme care and avoid inhalation or contact with skin and eyes.[14]
-
5-Chloro-2-hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation.[8][15] Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
4.4. Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 5-chloro-2-hydroxybenzaldehyde (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per gram of the starting aldehyde) to the flask via syringe. Stir the mixture until the solid is fully dissolved.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (H₂ gas evolution) will be observed.
-
Rationale: Adding the base in portions helps to control the rate of hydrogen gas evolution and any potential exotherm.
-
-
Phenoxide Formation: Stir the reaction mixture at room temperature for 30-60 minutes after the addition of NaH is complete, or until the effervescence ceases. This ensures the complete formation of the sodium phenoxide.
-
Electrophile Addition: Slowly add 2-fluorobenzyl bromide (1.05 eq) to the reaction mixture via syringe.
-
Rationale: A slight excess of the benzyl bromide ensures complete consumption of the more valuable phenoxide intermediate.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding deionized water to decompose any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x).
-
Rationale: The water washes remove the DMF and inorganic salts. The sodium bicarbonate wash removes any unreacted phenolic starting material. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Characterization of the Product
The identity and purity of the synthesized 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, and the benzylic methylene protons (~5 ppm). The integration of these peaks should be consistent with the structure. Hydrogens on carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.[16] |
| ¹³C NMR | The spectrum will display resonances for the carbonyl carbon (~190 ppm), aromatic carbons, and the benzylic methylene carbon (~70 ppm). The presence of the fluorine atom will result in C-F coupling. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₀ClFO₂). |
| IR Spec. | The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and C-O-C stretches for the ether linkage. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation (inactive NaH). | Use fresh, properly stored NaH. Ensure the reaction is under a strictly inert atmosphere. |
| Low reactivity of the alkyl halide. | Confirm the purity and integrity of the 2-fluorobenzyl bromide. | |
| Reaction time is too short or temperature is too low. | Increase reaction time and/or temperature, monitoring by TLC. | |
| Presence of Starting Material | Insufficient base or alkylating agent. | Use a slight excess of NaH (1.1-1.2 eq) and 2-fluorobenzyl bromide (1.05-1.1 eq). |
| Incomplete reaction. | Increase reaction time or temperature. | |
| Formation of Side Products | Competing elimination reaction (unlikely with a primary halide). | Ensure the reaction temperature does not exceed the recommended range. |
| C-alkylation of the phenoxide. | This is a known side reaction for some phenoxides, though O-alkylation is generally favored.[17] Purification by column chromatography should separate the isomers. |
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Khan Academy. (n.d.). Williamson ether synthesis [Video].
- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
- New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
- University of California Center for Laboratory Safety. (2012, December 14).
- ChemicalBook. (2025, September 27).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluorobenzyl Bromide | 446-48-0.
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- Fisher Scientific. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-chloro-2-hydroxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 2-Fluorobenzyl bromide 98% | 446-48-0.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-hydroxybenzaldehyde.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzyl bromide.
- Merck. (2025, September 24).
- Sigma-Aldrich. (2024, September 6).
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Fluorobenzyl Bromide | 446-48-0.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Roman, G. (2023). Salicylaldehydes derived from 5-chloromethyl-2-hydroxybenzaldehyde – synthesis and reactions. Chemistry & Chemical Technology, 17(3), 532-541.
- Thermo Fisher Scientific. (2025, October 8).
- Thermo Fisher Scientific. (2025, September 22).
- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
- Google Patents. (n.d.). CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide.
- Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- Arabian Journal of Chemistry. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2023, November 8). (PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study.
- Unknown. (n.d.). Williamson Ether Synthesis.
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- Chem-Impex. (n.d.). 2-Fluorobenzyl bromide.
- Google Patents. (n.d.).
- European Patent Office. (n.d.).
- ChemSynthesis. (2025, May 20). 5-chloro-2-hydroxybenzaldehyde - 635-93-8.
- ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- CDH Fine Chemical. (n.d.).
- Fine Chemical Engineering. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- Sigma-Aldrich. (n.d.). 5-chloro-2-hydroxybenzaldehyde n-cyclohexylthiosemicarbazone.
- NIST WebBook. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-.
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Synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, a key building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through the robust and well-established Williamson ether synthesis, a reliable method for forming aryl ethers. This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.
Introduction to 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro, fluoro, and benzaldehyde functionalities provides multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the 2-fluorobenzyl ether moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and efficient route for the synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific application, the reaction involves the deprotonation of the hydroxyl group of 5-chloro-2-hydroxybenzaldehyde to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group to form the desired ether linkage.
The key steps in this synthetic approach are:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 5-chloro-2-hydroxybenzaldehyde, generating the corresponding phenoxide.
-
Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the benzylic carbon of 2-fluorobenzyl bromide.
-
Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the C-O ether bond.
The choice of a primary benzylic halide, such as 2-fluorobenzyl bromide, is ideal for this SN2 reaction as it minimizes the potential for competing elimination reactions.[1]
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis.
Reaction Mechanism
Figure 1: Reaction Mechanism
Experimental Workflow
Figure 2: Experimental Workflow
Detailed Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures for analogous compounds.[2][3] Researchers should adapt and optimize the conditions as necessary based on their specific laboratory setup and monitoring of the reaction progress.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Purpose |
| 5-Chloro-2-hydroxybenzaldehyde | 156.57 | 1.0 | (e.g., 1.57 g, 10 mmol) | Starting Phenol |
| 2-Fluorobenzyl bromide | 189.03 | 1.1 | (e.g., 2.08 g, 11 mmol) | Alkylating Agent |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | (e.g., 2.76 g, 20 mmol) | Base |
| Anhydrous Acetone | 58.08 | - | (e.g., 50 mL) | Solvent |
| Ethyl Acetate | 88.11 | - | As needed | Extraction Solvent |
| Brine (saturated NaCl solution) | - | - | As needed | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying Agent |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone (e.g., 50 mL) to the flask.
-
Stirring: Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 60-70°C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting 5-chloro-2-hydroxybenzaldehyde spot.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Extraction:
-
Dissolve the resulting crude residue in ethyl acetate (e.g., 50 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be employed to obtain the pure product.
-
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified solid should also be determined.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is recommended to prevent the hydrolysis of the alkylating agent and to avoid side reactions.
-
Choice of Base: While potassium carbonate is a convenient and effective base for this reaction, other bases such as sodium hydride (NaH) in an aprotic solvent like DMF or THF can also be used.[1] However, NaH is highly reactive and requires more careful handling.
-
Reaction Temperature: The reaction temperature should be carefully controlled. Excessively high temperatures may lead to the formation of byproducts.
-
Purity of Starting Materials: The purity of the starting 5-chloro-2-hydroxybenzaldehyde and 2-fluorobenzyl bromide is crucial for obtaining a high yield of the desired product.
-
Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or a slight excess of the alkylating agent and base can be added.
-
Purification: The polarity of the eluent for column chromatography may need to be optimized to achieve good separation of the product from any unreacted starting materials or byproducts.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding pathway for the preparation of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The protocol and insights provided in this guide are intended to serve as a strong foundation for the successful execution of this synthesis in a laboratory setting.
References
-
Li, W., et al. (2020). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4(37). Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
Sources
The Strategic Utility of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in the Synthesis of Novel CNS-Active Agents
Introduction: A Scaffold for Neurological Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents for neurological disorders is a paramount objective. Within this context, the strategic design and synthesis of small molecules that can modulate key biological targets in the central nervous system (CNS) are of critical importance. 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde has emerged as a highly versatile and valuable building block in the development of such agents. Its unique structural features—a reactive aldehyde functionality, a stabilizing chloro group, and a fluorinated benzyloxy moiety—provide a robust scaffold for the generation of diverse chemical libraries with the potential for significant biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chloro substituent can influence the electronic properties and orientation of the molecule within a target's binding site. This application note will provide an in-depth guide to the use of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in medicinal chemistry, with a focus on the synthesis of potential anticonvulsant and sodium channel modulating agents.
Core Applications in Medicinal Chemistry: Targeting Neurological Disorders
The aldehyde group of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde serves as a versatile chemical handle for a variety of synthetic transformations, enabling the construction of more complex molecular architectures. This reactivity has been particularly exploited in the synthesis of compounds with potential therapeutic applications in epilepsy and neuropathic pain, conditions where modulation of neuronal excitability is a key therapeutic strategy.
Synthesis of Hydrazone Derivatives as Potential Anticonvulsants
A significant application of this benzaldehyde derivative is in the synthesis of hydrazones, a class of compounds known to exhibit a broad spectrum of biological activities, including anticonvulsant properties. The reaction of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde with various hydrazides leads to the formation of Schiff bases, which can then be evaluated for their ability to protect against seizures in preclinical models. The rationale behind this approach is that the resulting hydrazone scaffold can mimic the pharmacophoric features of known anticonvulsant drugs, allowing for interaction with key targets such as voltage-gated sodium channels or GABA receptors. Research has shown that derivatives of 5-chloro-2(3H)-benzoxazolinone, when converted to their hydrazones using substituted benzaldehydes, exhibit significant anticonvulsant activity, in some cases greater than the standard drug phenytoin.[1]
Development of Sodium Channel Modulators
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons.[2][3] Dysregulation of these channels is implicated in a variety of neurological disorders, including epilepsy and chronic pain. Consequently, the development of selective sodium channel modulators is a major focus of drug discovery.[4] The 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde scaffold can be elaborated into potent sodium channel blockers. For instance, related (arylalky)amino]alkanamide derivatives have been synthesized and shown to possess significant anticonvulsant activity, with some candidates demonstrating outstanding therapeutic indexes in animal models.[5] The synthesis typically involves a reductive amination reaction between the aldehyde and a primary amine, followed by further functionalization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and final compounds derived from 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Protocol 1: General Synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
This protocol describes the synthesis of the title compound from 5-chloro-2-hydroxybenzaldehyde and 2-fluorobenzyl bromide.
Materials:
-
5-chloro-2-hydroxybenzaldehyde
-
2-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Protocol 2: Synthesis of a Representative Hydrazone Derivative
This protocol details the synthesis of a hydrazone derivative from 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde and a hydrazide, a common step in the development of anticonvulsant candidates.[1]
Materials:
-
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
-
A suitable hydrazide (e.g., isonicotinohydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add the selected hydrazide (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure hydrazone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 3: Reductive Amination for the Synthesis of an Amine Intermediate
This protocol describes a general procedure for the reductive amination of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, a key step in the synthesis of many CNS-active compounds, including sodium channel modulators.[5]
Materials:
-
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in dichloromethane.
-
Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
Data Presentation and Visualization
The following table summarizes the key physicochemical properties of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
| Property | Value |
| CAS Number | 590360-21-7 |
| Molecular Formula | C₁₄H₁₀ClFO₂ |
| Molecular Weight | 264.68 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65-68 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) |
Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the key synthetic workflows described in the protocols.
Caption: Synthetic workflow for the preparation of the core intermediate.
Caption: General scheme for the synthesis of hydrazone derivatives.
Caption: Workflow for the synthesis of amine intermediates via reductive amination.
Conclusion and Future Perspectives
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde represents a strategically important starting material for the synthesis of novel compounds with potential applications in the treatment of neurological disorders. Its versatile reactivity allows for the construction of diverse molecular scaffolds, including hydrazones and complex amines, which have shown promise as anticonvulsants and sodium channel modulators. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this valuable intermediate. Future work in this area could focus on the development of more complex and conformationally constrained analogues to enhance potency and selectivity for specific subtypes of sodium channels or other CNS targets. Furthermore, the exploration of this scaffold in the context of other neurological targets remains a promising avenue for future drug discovery efforts.
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Göksu, S., et al. (2009). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittelforschung, 59(1), 29-34. [Link]
-
PubChem Compound Summary for CID 91636243, 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. [Link]
-
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Wisedchaisri, G., et al. (2019). Natural voltage-gated sodium channel ligands: Biosynthesis and biology. Chemical Reviews, 119(12), 7794-7824. [Link]
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Al-Obeidi, F. A., et al. (2008). Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents. Chemical & Pharmaceutical Bulletin, 56(4), 509-512. [Link]
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RSC Publishing. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. [Link]
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Pevarello, P., et al. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]
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Słoczyńska, K., et al. (2023). Promising anticonvulsant and/or analgesic compounds among 5-chloro-2- or 5-chloro-4-methyl derivatives of xanthone coupled to aminoalkanol moieties-Design, synthesis and pharmacological evaluation. Chemical Biology & Drug Design, 101(2), 278-325. [Link]
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Wünsch, B., et al. (2014). Synthesis, σ receptor affinity, and pharmacological evaluation of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines. Archiv der Pharmazie, 347(11), 813-824. [Link]
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Navidpour, L., et al. (2006). Synthesis and anticonvulsant activity of new 2-substituted-5- [2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 14(8), 2507-2517. [Link]
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Chen, J., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852. [Link]
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Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
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Yavari, I., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2901-2906. [Link]
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Tiwary, B. K., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemistrySelect, 9(27), e202401018. [Link]
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Kim, K. H., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 13(1), 53. [Link]
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ResearchGate. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]
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Gonzalez, J., et al. (2021). Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol. International Journal of Molecular Sciences, 22(15), 7734. [Link]
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synthesis of novel heterocyclic compounds using 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
An Application Guide to the Synthesis of Novel Heterocyclic Compounds Using 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Abstract
This technical guide provides detailed application notes and validated protocols for the synthesis of novel heterocyclic compounds utilizing 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde as a key starting material. This versatile benzaldehyde derivative, featuring a reactive aldehyde, a bulky protective benzyloxy group, and strategic halogen substitutions, serves as an exceptional scaffold for constructing medicinally relevant heterocyclic cores. The presence of both chlorine and fluorine atoms is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for synthesizing quinoline and dihydropyrimidinone frameworks. The protocols are designed to be self-validating, with causal explanations for experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the Starting Material
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a uniquely functionalized aromatic aldehyde poised for complex molecule synthesis. Its utility is derived from three primary structural features:
-
The Aldehyde Group: As a primary electrophilic site, it is the linchpin for cyclization and condensation reactions, readily participating in multicomponent reactions (MCRs) to build molecular complexity in a single step.[2][3]
-
The 2-[(2-fluorobenzyl)oxy] Group: This bulky substituent acts as a protecting group for the phenolic oxygen, preventing unwanted side reactions. The fluorine atom on the benzyl ring can enhance biological activity and influence metabolic pathways of the final compounds.[1]
-
The 5-Chloro Group: This electron-withdrawing group modulates the reactivity of the aromatic ring and the aldehyde. It also provides a site for potential downstream functionalization and contributes to the overall electronic profile of the resulting heterocyclic systems, often enhancing their therapeutic potential.
This guide details two robust, high-yield synthetic pathways originating from this starting material to generate proven heterocyclic scaffolds: quinolines and dihydropyrimidinones (DHPMs).
Part 1: Synthesis of a Substituted Quinoline-4-Carboxylic Acid via Modified Doebner Reaction
Quinolines are a prominent class of nitrogen-containing heterocycles, forming the core structure of numerous pharmaceuticals with a broad range of activities, including anticancer and antimalarial properties.[4] The Doebner reaction, a condensation of an aniline, an aldehyde, and pyruvic acid, offers a direct and versatile route to quinoline-4-carboxylic acids.[4]
Reaction Principle and Scheme
The reaction is typically catalyzed by a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), which activates the aldehyde carbonyl for nucleophilic attack by the aniline. The resulting Schiff base then reacts with the enol form of pyruvic acid, followed by an intramolecular cyclization and dehydration/oxidation to yield the aromatic quinoline ring.[4]
Caption: General scheme for the Doebner reaction.
Detailed Experimental Protocol
This protocol is adapted from established modified Doebner reaction procedures.[4]
Materials:
-
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (0.9 eq)
-
Pyruvic Acid (3.0 eq)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (0.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol Steps:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq) and the substituted aniline (0.9 eq). Dissolve the solids in anhydrous acetonitrile (approx. 0.5 M relative to the aldehyde).
-
Catalyst Addition: Add BF₃·OEt₂ (0.5 eq) dropwise to the stirring solution at room temperature. Causality Note: The Lewis acid catalyst is essential for activating the aldehyde, making its carbonyl carbon more electrophilic and facilitating the initial imine formation.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour to ensure complete formation of the Schiff base intermediate.
-
Pyruvic Acid Addition: In a separate flask, dissolve pyruvic acid (3.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the heated reaction mixture over 10-15 minutes. Causality Note: Pyruvic acid serves as the three-carbon unit that ultimately forms part of the new pyridine ring of the quinoline system.
-
Reaction Progression: Continue to stir the reaction mixture at 65 °C for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Carefully add saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure quinoline-4-carboxylic acid derivative.
Illustrative Data
| Product Attribute | Expected Outcome |
| Product | 6-Chloro-2-(4-methoxyphenyl)-7-[(2-fluorobenzyl)oxy]quinoline-4-carboxylic acid |
| Physical State | Off-white to yellow solid |
| Yield | 65-80% |
| Purification Method | Silica Gel Chromatography |
Experimental Workflow Diagram
Caption: Step-by-step workflow for quinoline synthesis.
Part 2: Synthesis of a Dihydropyrimidinone (DHPM) via Biginelli Reaction
The dihydropyrimidinone (DHPM) core is a "privileged scaffold" in medicinal chemistry, famously found in calcium channel blockers and other bioactive compounds. The Biginelli reaction is a classic, one-pot multicomponent synthesis that efficiently constructs this heterocyclic system from an aldehyde, a β-ketoester, and urea (or thiourea).[5][6]
Reaction Principle and Scheme
This acid-catalyzed reaction involves the condensation of the three components. The proposed mechanism typically begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the final DHPM product.[5]
Caption: General scheme for the Biginelli reaction.
Detailed Experimental Protocol
This protocol follows the classical Biginelli reaction methodology.[5]
Materials:
-
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount, ~3-4 drops)
Protocol Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Solvent and Catalyst Addition: Add ethanol to dissolve the reactants (approx. 0.4 M relative to the aldehyde). Add a catalytic amount of concentrated HCl to the mixture. Causality Note: The acid catalyst is crucial for protonating the aldehyde carbonyl, increasing its electrophilicity, and catalyzing the subsequent condensation and cyclization steps.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the limiting benzaldehyde.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product will often precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[5]
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dihydropyrimidinone.
Illustrative Data
| Product Attribute | Expected Outcome |
| Product | 4-(5-Chloro-2-[(2-fluorobenzyl)oxy]phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
| Physical State | White to pale yellow crystalline solid |
| Yield | 80-95% |
| Purification Method | Filtration followed by recrystallization |
Experimental Workflow Diagram
Caption: Step-by-step workflow for DHPM synthesis.
Safety and Handling
-
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Boron Trifluoride Etherate (BF₃·OEt₂): Corrosive and moisture-sensitive. Handle in a fume hood.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and gives off noxious fumes. Always handle in a fume hood with appropriate PPE.
-
Solvents: Acetonitrile, ethyl acetate, and ethanol are flammable. Keep away from ignition sources.
Conclusion
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a highly effective and versatile building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of quinolines via the Doebner reaction and dihydropyrimidinones via the Biginelli reaction demonstrate efficient, high-yielding, and robust methodologies. By leveraging the principles of multicomponent reactions, chemists can rapidly access complex molecular architectures, paving the way for accelerated discovery and development of novel therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- Scribd. (n.d.). Synthesis of Pyrimidine Derivatives.
- Benchchem. (n.d.). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.
- Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- National Institutes of Health. (n.d.). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives.
- Benchchem. (n.d.). The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- National Institutes of Health. (n.d.). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst.
- ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions.
- National Institutes of Health. (n.d.). Recent Developments on Five-Component Reactions.
- National Institutes of Health. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
- National Institutes of Health. (2015). Applications of Fluorine in Medicinal Chemistry.
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- 2. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis via Condensation Reactions of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde with Active Methylene Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Target Aldehyde
The compound 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde serves as a highly strategic starting material in modern medicinal chemistry. Its structure is pre-loaded with features that are attractive for drug design: a chlorinated phenyl ring, which can modulate lipophilicity and metabolic stability, and a fluorobenzyl ether moiety, a common pharmacophore known to enhance binding affinity and pharmacokinetic properties. Condensation reactions involving this aldehyde open a direct and versatile route to a vast library of complex molecules. These reactions, particularly the Knoevenagel and Claisen-Schmidt condensations, are fundamental for creating carbon-carbon bonds, yielding α,β-unsaturated systems that are pivotal precursors for pharmaceuticals, including anticancer and antimicrobial agents.[1][2][3] This guide provides a detailed exploration of these transformations, focusing on the underlying mechanisms, practical laboratory protocols, and the rationale behind experimental design.
Pillar 1: Mechanistic Underpinnings of Condensation Reactions
A thorough understanding of the reaction mechanism is critical for troubleshooting, optimization, and adaptation. Condensation reactions of aldehydes with active methylene compounds are typically base-catalyzed processes that proceed through a sequential mechanism of nucleophilic addition followed by dehydration.[4][5]
The Knoevenagel Condensation Mechanism
The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups, Z and Z'), such as malononitrile or ethyl cyanoacetate.[6][7]
The mechanism unfolds in four key stages:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the active methylene compound, creating a resonance-stabilized carbanion (enolate).[8]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[6][8]
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the base, to form an aldol-type addition product.[8]
-
Dehydration: This aldol adduct readily undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[8][9]
Caption: Generalized mechanism of the Knoevenagel condensation.
The Claisen-Schmidt Condensation: A Pathway to Chalcones
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone, such as a substituted acetophenone.[10][11] This reaction is the cornerstone of chalcone synthesis. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are privileged scaffolds in medicinal chemistry.[2][3][12] The mechanism is analogous to the Knoevenagel, but the active methylene component is a ketone.[13] The base abstracts an α-hydrogen from the ketone to form an enolate, which then attacks the aldehyde, ultimately leading to a dehydrated, conjugated enone (the chalcone).[14]
Pillar 2: Verifiable Protocols and Applications
The following protocols are designed as self-validating systems, providing detailed, step-by-step instructions grounded in established chemical principles.
Application 1: Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation
The products of this reaction, vinyl-substituted benzoxazoles and related structures, are potent Michael acceptors due to the presence of electron-withdrawing cyano groups.[15] This feature is often exploited in the design of covalent inhibitors that can form stable bonds with biological targets.[1]
Protocol 1.1: Classic Piperidine-Catalyzed Condensation with Malononitrile
This method is a robust and widely cited procedure for synthesizing 2-benzylidenemalononitriles.
-
Materials:
-
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter flask
-
-
Procedure:
-
In the round-bottom flask, dissolve 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (10 mmol, 2.79 g) and malononitrile (10 mmol, 0.66 g) in 25 mL of ethanol.
-
Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.[1]
-
Stir the reaction mixture at room temperature. The reaction is often exothermic, and a precipitate may form quickly.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Upon completion, the product will have precipitated from the solution. Cool the flask in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with 20 mL of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to yield 2-((5-chloro-2-((2-fluorobenzyl)oxy)phenyl)methylene)malononitrile.
-
Causality Insight: Piperidine acts as a weak base, sufficient to deprotonate the highly acidic malononitrile without causing self-condensation of the aldehyde.[6] Ethanol is an excellent solvent as it dissolves the reactants but often allows the less polar product to precipitate upon formation, driving the reaction to completion.
Application 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
This reaction creates the core chalcone scaffold, a precursor for a multitude of flavonoid-type compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[16]
Protocol 2.1: Base-Catalyzed Synthesis of a Fluorinated Chalcone
This protocol details the synthesis of a chalcone from the target aldehyde and a substituted acetophenone.
-
Materials:
-
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
-
4'-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
-
Equipment:
-
Erlenmeyer flask or round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve 4'-hydroxyacetophenone (10 mmol, 1.36 g) in 30 mL of ethanol in the flask.
-
In a separate beaker, prepare a solution of NaOH (20 mmol, 0.8 g) in 5 mL of water and add it to the ethanolic solution of the ketone. Stir for 5 minutes.
-
Cool the mixture in an ice bath. Slowly add a solution of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (10 mmol, 2.79 g) in 10 mL of ethanol to the cooled, basic mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC. The mixture will typically change color and a precipitate may form.
-
After completion, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.
-
Acidify the mixture to a pH of ~5-6 by slowly adding dilute HCl. This step protonates the phenoxide and precipitates the chalcone product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Causality Insight: A strong base like NaOH is required to deprotonate the less acidic α-hydrogen of the acetophenone.[12] The reaction is run at a controlled temperature to prevent side reactions. The final acidic workup is crucial for isolating the neutral chalcone product.[2]
Caption: Experimental workflow for Claisen-Schmidt chalcone synthesis.
Pillar 3: Data Presentation & Validation
Quantitative data from these reactions should be meticulously recorded to ensure reproducibility and allow for comparison between different methodologies.
Table 1: Summary of Representative Knoevenagel Condensation Conditions
| Active Methylene | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | RT | 1-2 | >90 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 | 80-90 |
| Malononitrile | DBU/H₂O[17] | Water | RT | 0.5-1 | >95 |
| Malononitrile | None (Grinding)[18] | Solvent-free | RT | 0.25 | >95 |
Table 2: Summary of Representative Claisen-Schmidt Condensation for Chalcone Synthesis
| Acetophenone Substituent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4'-Hydroxy | NaOH | Ethanol/H₂O | RT | 4-6 | 85-95 |
| 4'-Methoxy | KOH | Methanol | RT | 6-8 | 80-90 |
| 4'-Chloro | NaOH | Ethanol | RT | 4-6 | 85-95 |
| Unsubstituted | Ba(OH)₂[12] | Ethanol | 50 | 2-4 | >90 |
Product Validation: The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques:
-
Thin Layer Chromatography (TLC): For reaction monitoring and purity assessment.
-
Melting Point: A sharp melting range indicates high purity.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, is mandatory.
-
Piperidine is toxic and corrosive; handle with care.
-
Sodium hydroxide and potassium hydroxide are highly corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
References
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde.
- Ying, A. G., et al. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
- JoVE. (2025). Aldol Condensation with β-Diesters. Journal of Visualized Experiments.
-
Wikipedia. Aldol condensation. [Link]
-
Papadopoulou, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
- Saeed, A., et al. (2023). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Egyptian Journal of Chemistry.
- IIT JEE. (2021). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction. YouTube.
-
Knoevenagel Condensation. Cambridge University Press. [Link]
-
Muralidhar, L., & Girija, C. R. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5). [Link]
- LibreTexts Chemistry. (2020).
-
Rappoport, Z., & Frey, J. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry. [Link]
-
Claisen-Schmidt Condensation. Cambridge University Press. [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews.
-
Al-Azawi, A. M. S., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
Wikipedia. Perkin reaction. [Link]
- J&K Scientific LLC. (2021). Perkin Reaction.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
-
Singh, J., et al. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research. [Link]
- BenchChem. (2025). Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers.
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
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preparation of Schiff bases from 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
An in-depth guide to the synthesis, characterization, and potential applications of Schiff bases derived from 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, designed for researchers and professionals in chemical synthesis and drug discovery.
Introduction: The Significance of Schiff Bases
Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] The electrophilic carbon and nucleophilic nitrogen of the imine bond create a versatile pharmacophore, enabling a wide range of biological activities and making them privileged scaffolds in medicinal chemistry.[1][3]
The applications of Schiff bases and their metal complexes are extensive, spanning roles as catalysts, polymer stabilizers, dyes, and intermediates in organic synthesis.[1][4] In the biomedical sciences, they have garnered significant attention for their broad pharmacological profiles, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][5]
The precursor, 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, offers a unique combination of structural features. The chloro- and fluoro-substituents can enhance lipophilicity and modulate electronic properties, potentially improving cell membrane permeability and target binding affinity. The benzyl-oxy linkage provides conformational flexibility. These features make Schiff bases derived from this aldehyde particularly promising candidates for drug development and material science applications.
Reaction Mechanism and Rationale
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is often catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group.
Mechanism Rationale:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine or hemiaminal.
-
Protonation of Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom, yielding the final imine (Schiff base) product.
The equilibrium can be driven towards the product by removing the water formed during the reaction, often accomplished by azeotropic distillation or the use of a dehydrating agent.
General Synthesis Protocol
This section provides a detailed, step-by-step protocol for the synthesis of Schiff bases from 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde. The protocol is adaptable for various primary amines.
Materials and Reagents
-
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
-
Selected primary amine (e.g., aniline, 4-aminoantipyrine, sulfanilamide)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel)
Experimental Workflow Diagram
Caption: Experimental workflow for Schiff base synthesis.
Step-by-Step Methodology
-
Preparation of Reactant Solutions:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in a suitable volume of absolute ethanol (e.g., 20 mL).
-
In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in a minimal amount of absolute ethanol.
-
Rationale: Using ethanol as a solvent is advantageous as it effectively dissolves a wide range of organic reactants and is relatively easy to remove after the reaction is complete.[6]
-
-
Reaction Setup and Execution:
-
Slowly add the amine solution to the stirring aldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the mixture. This acts as a catalyst to accelerate the reaction.[7]
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux for a period of 2 to 6 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary activation energy for the condensation reaction and ensures the reaction proceeds to completion in a reasonable timeframe.
-
-
Product Isolation and Purification:
-
After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
The formation of a precipitate is often observed upon cooling. To maximize yield, place the flask in an ice bath for 30-60 minutes.[6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Rationale: The Schiff base product is typically less soluble in cold ethanol than the reactants, allowing for effective separation by precipitation and filtration.
-
-
Drying:
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The primary techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
General Reaction Scheme
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Human verification [recaptcha.cloud]
- 3. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjsocmed.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ijcrt.org [ijcrt.org]
- 7. ijsra.net [ijsra.net]
Application Notes & Protocols: The Strategic Role of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in Advancing Multi-Component Reaction Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[1][2][3] This guide delves into the pivotal role of a uniquely functionalized building block, 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde , as a strategic entry point for constructing diverse and medicinally relevant molecular scaffolds. We will explore its reactivity, provide detailed mechanistic insights, and furnish validated protocols for its application in key MCRs, empowering researchers to leverage its unique structural attributes in diversity-oriented synthesis and drug discovery programs.
Introduction: The Architectural Value of a Substituted Benzaldehyde
In the landscape of MCRs, the aldehyde component serves as the electrophilic linchpin, initiating the cascade of bond-forming events. The selection of the aldehyde is therefore a critical decision, as it directly dictates a significant portion of the final product's architecture and physicochemical properties.
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is not a mere commodity aldehyde; it is a purpose-designed scaffold with several key features:
-
The Aldehyde Carbonyl: The primary reactive site, poised for nucleophilic attack, typically by an amine, to form the crucial Schiff base (imine) intermediate that propels many MCRs forward.[1][4]
-
Ortho-Benzyloxy Linkage: The bulky (2-fluorobenzyl)oxy group at the C2 position introduces significant steric influence. This can play a role in directing the stereochemical outcome of reactions and provides a flexible, lipophilic moiety that can probe deep hydrophobic pockets in biological targets.
-
Para-Chloro Substituent: The chlorine atom at the C5 position modulates the electronic properties of the aromatic ring. Halogens are prevalent in pharmaceuticals, often enhancing metabolic stability or participating in halogen bonding with protein targets.[5][6]
-
Fluorine Atom on the Benzyl Group: The fluorine atom further enhances lipophilicity and can act as a hydrogen bond acceptor, offering additional points of interaction for molecular recognition.
Collectively, these features make this aldehyde an exceptional tool for synthesizing libraries of complex molecules with inherent drug-like properties.
Mechanistic Role in Key Multi-Component Reactions
The primary function of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in MCRs is to serve as the electrophilic carbonyl component that, upon activation, is attacked by one or more nucleophiles. Let's examine its role in two of the most powerful isocyanide-based MCRs: the Ugi and Passerini reactions.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a celebrated MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to produce α-acylamino carboxamides, which are valuable peptidomimetics.[4][7]
The reaction is initiated by the condensation of the aldehyde and the amine to form a protonated Schiff base. This intermediate is then attacked by the nucleophilic isocyanide and the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the stable final product. Our target aldehyde provides the core scaffold onto which the other components are assembled.
Caption: Generalized mechanism of the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another cornerstone isocyanide-based MCR, reacting an aldehyde, a carboxylic acid, and an isocyanide to generate an α-acyloxy carboxamide.[8][9][10] Unlike the Ugi reaction, it does not involve an amine component. The mechanism is thought to proceed through the initial interaction of the aldehyde and carboxylic acid, followed by nucleophilic attack by the isocyanide.
Caption: Generalized mechanism of the Passerini three-component reaction.
Application Protocol: Ugi Synthesis of a Diverse Peptidomimetic Library
This protocol describes a robust method for synthesizing a library of novel peptidomimetics using 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde as the core scaffold. The procedure is highly reliable and amenable to parallel synthesis for generating a compound library.
Workflow Overview
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 3. preprints.org [preprints.org]
- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support guide for the synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during this synthesis. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles to optimize your experimental outcomes.
The synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 5-chloro-2-hydroxybenzaldehyde with 2-fluorobenzyl chloride in the presence of a base.[2][3] While seemingly straightforward, this SN2 reaction is susceptible to several side reactions that can impact yield and purity.[1][4][5]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues.
Issue 1: Low or No Product Formation
Q1: I've followed the standard protocol, but my reaction yield is very low, or I'm only recovering starting materials. What are the likely causes?
A1: Low or no product formation in a Williamson ether synthesis can typically be traced back to a few critical factors:
-
Ineffective Deprotonation of the Phenol: The first step of the Williamson ether synthesis is the deprotonation of the hydroxyl group on 5-chloro-2-hydroxybenzaldehyde to form a phenoxide ion.[6] This phenoxide is the active nucleophile. If the base used is not strong enough or is of poor quality, deprotonation will be incomplete, leading to a low concentration of the nucleophile and thus, a slow or stalled reaction.
-
Troubleshooting:
-
Base Selection: For aryl alcohols (phenols), moderately strong bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often sufficient and are preferred for their handling safety over stronger bases like sodium hydride (NaH).[2] Ensure your base is anhydrous, as water can consume the base and inhibit phenoxide formation.
-
Reagent Quality: Always use freshly opened or properly stored anhydrous base. Old or improperly stored K2CO3 can absorb atmospheric moisture.
-
-
-
Poor Quality of the Alkylating Agent: The 2-fluorobenzyl chloride is the electrophile in this reaction. If it has degraded, the reaction will not proceed.
-
Troubleshooting:
-
Purity Check: Assess the purity of your 2-fluorobenzyl chloride via NMR or GC-MS. Benzyl halides can be susceptible to hydrolysis or oxidation.
-
Proper Storage: Store 2-fluorobenzyl chloride in a cool, dark, and dry place to prevent degradation.
-
-
-
Inappropriate Solvent Choice: The choice of solvent is crucial for an SN2 reaction.[4] Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.
-
Insufficient Reaction Temperature or Time: The reaction may be kinetically slow under the conditions used.
-
Troubleshooting:
-
Temperature Optimization: Typical temperatures for this reaction range from 50-100 °C.[1][5] If you are running the reaction at room temperature, consider gently heating it.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reactions are often run for 1 to 8 hours.[1][5]
-
-
Issue 2: Presence of Significant Side Products
Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions, and how can I minimize them?
A2: The most common side reactions in this synthesis are C-alkylation and the formation of impurities from the alkylating agent.
-
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[1][2] C-alkylation leads to the formation of isomers where the 2-fluorobenzyl group is attached to the carbon atoms of the benzene ring.
-
Minimization Strategies:
-
Solvent Choice: The solvent can influence the site of alkylation. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.
-
Counter-ion Effect: The choice of the cation from the base can influence the reactivity of the phenoxide. Larger, softer cations like cesium (from Cs2CO3) can sometimes increase the preference for O-alkylation.
-
-
-
Side Reactions of 2-Fluorobenzyl Chloride: 2-fluorobenzyl chloride itself can undergo self-condensation or react with residual water in the reaction mixture, especially at elevated temperatures.
-
Minimization Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis of the benzyl chloride.
-
Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-fluorobenzyl chloride, but avoid a large excess which can promote side reactions.
-
-
Issue 3: Difficulty in Product Purification
Q3: I'm having trouble isolating a pure product. What are the best practices for purification?
A3: Purification can be challenging due to the potential for closely related side products.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture and quench it with water.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted 5-chloro-2-hydroxybenzaldehyde.
-
Wash with brine to remove residual base and water, then dry over an anhydrous salt like sodium sulfate.
-
-
Purification Technique:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often the most effective method for obtaining high purity.
-
Column Chromatography: If the product is an oil or if crystallization is ineffective, silica gel column chromatography is the method of choice. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the desired product from nonpolar impurities and more polar side products.
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity while minimizing side reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 5-Chloro-2-hydroxybenzaldehyde | 156.57 | 1.57 g | 10.0 | 1.0 |
| 2-Fluorobenzyl chloride | 144.58 | 1.59 g | 11.0 | 1.1 |
| Potassium Carbonate (K2CO3), anhydrous | 138.21 | 2.07 g | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add 2-fluorobenzyl chloride (1.59 g, 11.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1M NaOH (2 x 30 mL) to remove any unreacted phenol.
-
Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography.
Visualizing the Reaction and Potential Pitfalls
Main Reaction Pathway
Caption: Desired O-Alkylation Pathway.
Common Side Reaction Pathways
Caption: Competing Reaction Pathways.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
PubChem. 2-Fluorobenzoyl chloride. [Link]
-
Hyma Synthesis Pvt. Ltd. Home. [Link]
- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
Sources
Technical Support Center: Purification of Crude 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for the purification of crude 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Introduction
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is critical for the success of subsequent reactions, ensuring high yields and preventing the formation of unwanted byproducts.[2] This guide will explore the common purification techniques and provide solutions to potential issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Recrystallization Issues
Recrystallization is a primary method for purifying solid organic compounds.[3] However, several challenges can arise.
Problem: The compound "oils out" instead of crystallizing.
Causality & Explanation: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an impure oil.[4][5] This often happens if the boiling point of the solvent is higher than the melting point of the compound (35-39 °C for the target compound) or if the compound is significantly impure.[1][6]
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent.[4] Then, allow the solution to cool very slowly. A cooling hot plate can be used to achieve gradual cooling.[6]
-
Solvent System Adjustment: If "oiling out" persists, consider a different solvent or a mixed solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4]
-
Consider an Alternative Purification Method: If recrystallization proves consistently difficult, column chromatography may be a more suitable purification technique.[6]
Problem: No crystals form upon cooling.
Causality & Explanation: This is one of the most common issues in recrystallization and can be attributed to several factors.[6]
Solutions:
-
Insufficient Concentration: The most likely reason is using too much solvent.[3][6][7] To remedy this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[4][6]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can create nucleation sites for crystal growth.[4]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This will provide a template for further crystallization.[4]
-
Ice Bath: Once some crystals have formed at room temperature, placing the flask in an ice bath can promote further crystallization.[4][7] However, cooling too quickly can lead to the formation of an impure precipitate instead of crystals.[7]
-
Problem: Low recovery of the purified product.
Causality & Explanation: A low yield can result from several procedural missteps.
Solutions:
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excess will result in a significant portion of the product remaining in the mother liquor upon cooling.[3][5]
-
Avoid Premature Crystallization: Ensure the solution is hot during any filtration steps to remove insoluble impurities. If the solution cools too quickly, the product can crystallize in the filter funnel.[7]
-
Thorough Cooling: Allow the solution to cool completely to maximize crystal formation. An ice bath can be used after initial cooling to room temperature.[7]
-
Second Crop: The mother liquor (the solution remaining after filtration) can be concentrated to obtain a second, though likely less pure, crop of crystals.[5]
Column Chromatography Challenges
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[8][9][10]
Problem: Poor separation of the target compound from impurities.
Causality & Explanation: Ineffective separation is often due to an inappropriate solvent system or issues with the column packing.
Solutions:
-
Optimize the Solvent System: The choice of eluent is critical for good separation.[8] Use thin-layer chromatography (TLC) to test different solvent systems before running the column.[10] The goal is to find a system where the target compound has an Rf value of approximately 0.3-0.4.[11] For aldehydes, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or diethyl ether.[12]
-
Proper Column Packing: The stationary phase (typically silica gel or alumina) must be packed uniformly to prevent channeling of the mobile phase.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.[8][13] Overloading the column can lead to poor separation.[8]
Problem: The compound appears to decompose on the column.
Causality & Explanation: Some aldehydes can be sensitive to the acidic nature of silica gel.[11][12]
Solutions:
-
Deactivate the Silica Gel: The acidity of the silica gel can be reduced by treating it with a base, such as triethylamine, before packing the column.[11]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina or Florisil.[11]
-
Alternative Purification: For aldehydes that are prone to decomposition on silica, a bisulfite extraction can be an effective purification method.[12][14]
Problem: The compound does not elute from the column.
Causality & Explanation: This can happen for several reasons, from incorrect solvent choice to compound decomposition.[11]
Solutions:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase to encourage the elution of more polar compounds.
-
Check for Decomposition: As mentioned above, the compound may have decomposed on the column.[11]
-
Verify Solvent System: Double-check that the correct solvents were used to prepare the mobile phase.[11]
Alternative Purification Technique: Bisulfite Extraction
For aldehydes that are difficult to purify by other means, forming a water-soluble bisulfite adduct can be a highly effective method.[12][14]
Procedure Outline:
-
Dissolve the crude aldehyde in a suitable solvent (e.g., methanol).[14]
-
Add a saturated aqueous solution of sodium bisulfite and shake vigorously.[14]
-
The aldehyde will form a charged adduct that is soluble in the aqueous layer.
-
Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate) to remove non-aldehyde impurities.[12]
-
Regenerate the pure aldehyde from the aqueous layer by adding a base, such as sodium bicarbonate, until the evolution of gas ceases.[12]
-
Extract the purified aldehyde with an organic solvent.
This technique is advantageous as it is rapid, scalable, and can separate aldehydes from compounds with similar polarities or boiling points.[14][15]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde?
A1: Common impurities can include unreacted starting materials such as 5-chlorosalicylaldehyde and 2-fluorobenzyl bromide (or chloride), as well as byproducts from the synthesis. Over-oxidation of the aldehyde to the corresponding carboxylic acid can also occur.[12]
Q2: How can I determine the purity of my 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde?
A2: The purity can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Gas Chromatography (GC): Another quantitative method, particularly useful if the compound is volatile.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the structure of the compound and detect impurities.
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range.[7] The reported melting point for this compound is 35-39 °C.[1]
Q3: My purified product has a slight color. How can I decolorize it?
A3: If the colored impurities are minor, they can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization.[4] Be aware that using too much charcoal can lead to a loss of your desired product.[5]
Q4: What are the recommended storage conditions for purified 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde?
A4: It is recommended to store the compound in a cool, dark place under an inert atmosphere, as it may be air-sensitive.[17] Keeping the container tightly closed is also important.[18]
Visualizing the Purification Workflow
Below is a decision tree to help guide the selection of an appropriate purification method.
A decision tree for selecting a purification method.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography | Bisulfite Extraction |
| Typical Purity | >98% | >99% | >99% |
| Recovery | 70-90% | 80-95% | >95% |
| Scale | mg to kg | µg to kg | mg to kg |
| Time | Hours to days | Hours | < 1 hour |
| Cost | Low | Moderate | Low |
Detailed Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good solvents to try include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Dissolution: Place the crude 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.[7]
Protocol 2: Column Chromatography
-
Solvent System Determination: Use TLC to find a solvent system that gives the target compound an Rf of ~0.3. A good starting point is a 9:1 mixture of hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen solvent system and pour it into the chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.[13]
-
Elution: Add the mobile phase to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wired Chemist. Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
PubChem. 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Jack Westin. Column Chromatography - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021, November 28). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? Retrieved from [Link]
-
High-Purity 5-Chloro-2-fluorobenzaldehyde: Your Source for Reliable Synthesis. (2026, January 5). Retrieved from [Link]
-
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
-
AOBChem USA. 5-Chloro-2-fluorobenzaldehyde. Retrieved from [Link]
-
Ataman Kimya. ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Google Patents. (12) United States Patent. Retrieved from [Link]
- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Organic Syntheses Procedure. m-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
PubChem. 5-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
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- 18. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Williamson Ether Synthesis with 2-Fluorobenzyl Halides
Welcome to the technical support center for chemists utilizing 2-fluorobenzyl halides in the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances associated with this important synthetic transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Introduction: The Challenge of the ortho-Fluoro Substituent
The Williamson ether synthesis, a robust and fundamental reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] While benzylic halides are generally excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring, the introduction of a fluorine atom at the ortho position of the benzyl halide presents a unique set of considerations.[3] The high electronegativity and steric footprint of the fluorine atom can influence the reaction rate and potentially introduce alternative reaction pathways. This guide will address the common issues encountered and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Core Troubleshooting
This section addresses the most common questions and issues encountered when using 2-fluorobenzyl halides as electrophiles in the Williamson ether synthesis.
Q1: My reaction with 2-fluorobenzyl chloride/bromide is sluggish or incomplete compared to unsubstituted benzyl chloride/bromide. Why is this, and how can I improve the conversion?
A1: This is a common observation and is primarily due to two factors related to the ortho-fluoro substituent:
-
Steric Hindrance: The SN2 reaction relies on a "backside attack" of the nucleophile on the electrophilic benzylic carbon.[4] The fluorine atom, although relatively small, is in close proximity to the reaction center and can sterically impede the approach of the incoming alkoxide nucleophile.[5][6] This increased steric hindrance raises the activation energy of the SN2 transition state, leading to a slower reaction rate compared to the non-substituted analogue.
-
Inductive Effect: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect can slightly destabilize the developing positive charge on the carbon atom in the SN2 transition state, further contributing to a reduced reaction rate.
Troubleshooting & Optimization:
-
Increase Reaction Time and/or Temperature: To overcome the higher activation energy, extending the reaction time is often the simplest solution. If the reaction is still incomplete, a moderate increase in temperature (e.g., from room temperature to 50-60 °C) can be effective. However, be cautious with excessive heat, as it can promote side reactions (see Q3).[7]
-
Ensure Anhydrous Conditions: Any residual water will consume the strong base needed to generate the alkoxide and can also hydrolyze the 2-fluorobenzyl halide. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Use a More Reactive Leaving Group: If you are using 2-fluorobenzyl chloride, switching to 2-fluorobenzyl bromide or iodide will increase the reaction rate, as bromide and iodide are better leaving groups than chloride.
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
A2: The formation of an alkene byproduct is indicative of a competing E2 elimination pathway. While 2-fluorobenzyl halides are primary halides and thus less prone to elimination than secondary or tertiary halides, E2 can still occur, especially under suboptimal conditions.[8][9] The alkoxide nucleophile is also a strong base, which can abstract a proton from the benzylic carbon.
Strategies to Minimize Elimination:
-
Choice of Base and Alkoxide: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide in situ before adding the 2-fluorobenzyl halide.[10] This ensures complete deprotonation of the alcohol. If possible, use a less sterically hindered alkoxide.
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over elimination.[7] Elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Solvent Choice: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion that is a better nucleophile, favoring the SN2 pathway.[11]
Q3: My reaction has produced an unexpected byproduct where the incoming alcohol has substituted the fluorine on the aromatic ring. What is this and how can I prevent it?
A3: This is a classic example of Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the fluorine atom makes the aromatic ring itself susceptible to nucleophilic attack, especially at the carbon atom to which it is attached.[4] Under harsh conditions (e.g., high temperatures, very strong and/or concentrated base), the alkoxide can attack the aromatic ring, leading to the displacement of the fluoride ion.
Caption: Recommended workflow for Williamson ether synthesis with 2-fluorobenzyl halides.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the alcohol (1.0 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) in small portions. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.
-
Addition of Electrophile: Add 2-fluorobenzyl halide (1.0-1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C to destroy any excess NaH, followed by the addition of water.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
A study synthesizing a 2-fluorobenzyl ether of methyl-α-D-mannopyranoside using a similar protocol with 2-fluorobenzyl bromide reported a yield of 88%, which was comparable to the 96% yield obtained for the non-fluorinated benzyl ether. [8]This demonstrates that with proper control of reaction conditions, the ortho-fluoro substituent does not significantly diminish the overall efficiency of the synthesis.
| Reactant | Base | Solvent | Temperature | Time | Yield | Reference |
| Methyl-α-D-mannopyranoside | NaH | DMF | 0 °C to RT | 16 h | 88% | [8] |
| Methyl-α-D-mannopyranoside | NaH | DMF | 0 °C to RT | 16 h | 96% | [8] |
Advanced Troubleshooting Guide
Problem: Low yield despite following the standard protocol. TLC shows multiple unidentified spots.
This scenario suggests that multiple side reactions may be occurring or that the starting materials are compromised.
Troubleshooting Decision Tree:
dot
Caption: Decision tree for advanced troubleshooting of low-yield reactions.
-
Verify Starting Material Integrity:
-
2-Fluorobenzyl Halide: These compounds can degrade over time. Check the purity by ¹H NMR. If significant impurities are present, purify by distillation or column chromatography.
-
Alcohol: Ensure the alcohol is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, distill from a suitable drying agent.
-
Base: Sodium hydride can lose its activity if not stored properly under anhydrous conditions. Use a fresh bottle or titrate to determine its activity.
-
-
Consider the Nucleophile's Nature:
-
Phenoxides: If your nucleophile is a phenoxide, be aware of potential C-alkylation as a side reaction, where the benzyl group attaches to the aromatic ring of the phenoxide instead of the oxygen. [11]This is generally a minor pathway in polar aprotic solvents but can become more significant under certain conditions.
-
-
Re-evaluate Solvent Choice:
-
While DMF is excellent, in some cases, switching to another polar aprotic solvent like DMSO or acetonitrile might offer better results depending on the specific substrates.
-
By systematically addressing these potential issues, researchers can successfully troubleshoot and optimize the Williamson ether synthesis using 2-fluorobenzyl halides, making it a reliable method for accessing these valuable fluorinated building blocks.
References
-
Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis Lab Procedure. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Paquin, J.-F., et al. (2014). SN2 reaction of activated alkyl fluorides and calculated transition state for the reaction of morpholine with benzyl fluoride with three molecules of water. ResearchGate. [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2020). SN2 versus SN2′ Competition. PMC. [Link]
-
LibreTexts Chemistry. (2019, June 5). Effect of sterics on Sn2 reactions. [Link]
-
LibreTexts Chemistry. (2021, July 5). Williamson Ether Synthesis. [Link]
-
LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]
-
ResearchGate. (2025). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. [Link]
-
Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. [Link]
-
LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. idc-online.com [idc-online.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. jk-sci.com [jk-sci.com]
minimizing byproduct formation in 5-chlorosalicylaldehyde etherification
Welcome to the technical support center for the etherification of 5-chlorosalicylaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter.
Introduction: The Challenge of Selectivity
The etherification of 5-chlorosalicylaldehyde, typically performed via the Williamson ether synthesis, is a powerful method for generating valuable intermediates. However, the reaction is often plagued by the formation of undesired byproducts. The phenoxide intermediate, generated by deprotonating the hydroxyl group, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the carbon atoms of the aromatic ring (C-alkylation), primarily at the ortho and para positions. Understanding and controlling the factors that govern this selectivity is paramount to achieving high yields and purity.
This guide will walk you through the causality behind common experimental issues and provide robust, self-validating protocols to overcome them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be observing in your reaction outcomes.
Issue 1: My primary product is a C-alkylated isomer, not the desired O-alkylated ether.
This is the most common and challenging byproduct in phenoxide alkylations. The selectivity between O- and C-alkylation is highly sensitive to reaction conditions.
Root Cause Analysis:
The phenoxide ion exists in equilibrium between localized charge on the oxygen and delocalized charge onto the aromatic ring. C-alkylation arises when a carbon atom of the ring, made nucleophilic by this delocalization, attacks the alkylating agent. Several factors can bias the reaction toward this undesired pathway.
-
Solvent Effects: This is the most critical factor. Protic solvents (like methanol, ethanol, or water) can form strong hydrogen bonds with the oxygen atom of the phenoxide. This "caging" effect sterically hinders the oxygen and reduces its nucleophilicity, making the carbon atoms of the ring more likely to react. In contrast, polar aprotic solvents (like acetonitrile or DMF) solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen, which strongly favors O-alkylation.[1][2][3] A study on a similar system demonstrated a dramatic shift in product ratios from 72:28 (O:C) in methanol to 97:3 in acetonitrile, underscoring the profound impact of solvent choice.[1][2][3][4]
-
Base and Counter-ion: Strong, hard bases that produce small, hard counter-ions (like Li⁺ or Na⁺ from NaOH or NaH) can associate tightly with the phenoxide oxygen (ion-pairing). This hard-hard interaction shields the oxygen, again promoting C-alkylation. Softer, larger cations like potassium (K⁺ from K₂CO₃) or cesium (Cs⁺ from Cs₂CO₃) form looser ion pairs, leaving the oxygen more available for O-alkylation.
Solutions & Protocol Adjustments:
-
Change Your Solvent System:
-
Recommended: Switch to a polar aprotic solvent. Acetonitrile (MeCN) is an excellent first choice, followed by N,N-Dimethylformamide (DMF).
-
Avoid: Immediately cease using protic solvents like methanol, ethanol, or water as the primary reaction medium.
-
-
Re-evaluate Your Choice of Base:
-
Recommended: Use a weaker, softer base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). K₂CO₃ is often sufficient and cost-effective.
-
Use with Caution: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the rate of C-alkylation. If a strong base is necessary for deprotonation, ensure it is used in a polar aprotic solvent to mitigate C-alkylation.
-
Issue 2: My reaction is sluggish, and I have a low yield of the desired ether, with a significant amount of unreacted starting material.
Low conversion can be frustrating, especially when starting material is recoverable. This issue often points to suboptimal reaction parameters that fail to sufficiently activate the nucleophile or electrophile.
Root Cause Analysis:
-
Incomplete Deprotonation: The phenolic proton of 5-chlorosalicylaldehyde is acidic due to the electron-withdrawing effects of the chloro and aldehyde groups, but if the chosen base is too weak or used in insufficient quantity, a significant portion of the starting material will remain in its less nucleophilic protonated form.
-
Poor Alkylating Agent: The reactivity of the alkylating agent follows the order R-I > R-OTs > R-Br > R-Cl. Alkyl chlorides can be significantly less reactive than bromides or iodides, leading to slow reaction rates.
-
Low Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to an impractically slow reaction rate.
Solutions & Protocol Adjustments:
-
Optimize Base and Stoichiometry:
-
Ensure you are using at least 1.5 to 2.0 equivalents of a suitable base like K₂CO₃ to drive the deprotonation equilibrium forward.
-
If using a strong base like NaH, ensure it is fresh and used in an anhydrous solvent to achieve complete deprotonation.
-
-
Select a More Reactive Alkylating Agent:
-
If you are using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide. This will significantly accelerate the Sₙ2 reaction without necessarily increasing side products if other conditions are optimal.
-
-
Adjust Reaction Temperature:
-
For reactions in acetonitrile with K₂CO₃, reflux temperature (around 82°C) is typically effective.
-
If the reaction is still slow, a higher boiling solvent like DMF (b.p. 153°C) can be used, but monitor carefully for byproduct formation. A good starting temperature in DMF would be 80-100°C.
-
Issue 3: I am observing byproducts that suggest elimination (E2 reaction).
While less common than C-alkylation for this substrate, elimination can occur, especially when using certain types of alkylating agents.
Root Cause Analysis:
The phenoxide is a base, and it can abstract a proton from the alkylating agent, leading to the formation of an alkene. This E2 pathway competes directly with the desired Sₙ2 pathway.
-
Structure of the Alkylating Agent: This is the primary driver for elimination. The propensity for E2 follows the order: tertiary alkyl halide >> secondary alkyl halide > primary alkyl halide. Tertiary halides will almost exclusively give elimination products.
-
Sterically Hindered Base: A bulky phenoxide can act more like a base than a nucleophile, favoring proton abstraction (E2) over backside attack (Sₙ2).
-
High Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.
Solutions & Protocol Adjustments:
-
Use a Primary Alkyl Halide: This is the most critical preventative measure. Whenever possible, design your synthesis to use a primary alkyl halide (e.g., propyl bromide instead of isopropyl bromide).
-
Control the Temperature: If elimination is observed, try running the reaction at a lower temperature for a longer period. For example, if refluxing in acetonitrile (82°C) gives elimination, try running the reaction at 60°C.
-
Choice of Base: While the phenoxide itself is the base in the E2 step, using an excessively strong or hindered base for the initial deprotonation can sometimes exacerbate the issue. A milder base like K₂CO₃ is generally preferred.
Frequently Asked Questions (FAQs)
-
Q1: Why is C-alkylation a problem with 5-chlorosalicylaldehyde specifically? The phenoxide of 5-chlorosalicylaldehyde has two electron-withdrawing groups (-Cl and -CHO). These groups increase the acidity of the phenolic proton, making deprotonation easier. However, they also withdraw electron density from the ring, which might intuitively seem to disfavor C-alkylation. The key is that the negative charge of the phenoxide is delocalized onto the ring, creating nucleophilic carbon centers, particularly at the C3 and C5 positions (ortho and para to the oxygen). While the aldehyde group is deactivating, the powerful activating effect of the O⁻ group dominates, making C-alkylation a persistent competitive pathway.
-
Q2: Can I use sodium hydroxide (NaOH) as the base? You can, but it is not ideal for maximizing O-alkylation. NaOH provides Na⁺ counter-ions, which can lead to tighter ion pairing and favor C-alkylation compared to K₂CO₃. Furthermore, using aqueous NaOH introduces a protic solvent (water), which is known to promote C-alkylation. If you must use NaOH, it is better to use it in a polar aprotic solvent, but K₂CO₃ in acetonitrile is generally a superior system for this substrate.
-
Q3: What is Phase Transfer Catalysis (PTC) and can it help? Phase Transfer Catalysis is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports a reactant (like the phenoxide anion) from one phase to the other to facilitate the reaction.[5][6][7][8]
For this etherification, PTC can be highly beneficial. It allows the use of an inexpensive inorganic base (like NaOH or K₂CO₃) in an aqueous solution while the 5-chlorosalicylaldehyde and alkyl halide are in an organic solvent. The PTC transports the phenoxide into the organic phase as a lipophilic ion pair with a large cation, which promotes O-alkylation. This can lead to faster reactions, milder conditions, and improved selectivity.
-
Q4: How do I monitor the reaction to know when it is complete? Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (5-chlorosalicylaldehyde) and the less polar ether product. Spot the reaction mixture alongside a spot of the starting material. The reaction is complete when the starting material spot has been completely consumed.
Data & Protocols
Table 1: Influence of Solvent on O- vs. C-Alkylation Selectivity
This table summarizes data from a kinetic study of a model Williamson ether synthesis, highlighting the critical role of the solvent in directing the reaction outcome.
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) | O:C Ratio |
| Acetonitrile (Polar Aprotic) | 97 | 3 | 32.3 : 1 |
| Methanol (Polar Protic) | 72 | 28 | 2.6 : 1 |
Data adapted from a study on the reaction of sodium β-naphthoxide with benzyl bromide.[1][2][3][4] This data strongly supports the recommendation to use polar aprotic solvents to minimize C-alkylation byproducts.
Optimized Protocol for O-Alkylation of 5-Chlorosalicylaldehyde
This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing C-alkylation.
Materials:
-
5-Chlorosalicylaldehyde
-
Primary alkyl bromide (e.g., n-propyl bromide) (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equivalents)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.15 M with respect to the aldehyde.
-
Begin vigorous stirring. The mixture will likely be a suspension.
-
Add the primary alkyl bromide (1.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to reflux (oil bath temperature of ~85-90 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure 5-chloro-2-alkoxybenzaldehyde.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic steps and the troubleshooting logic.
Diagram 1: Reaction Mechanism & Byproduct Formation
Caption: Competing pathways in the etherification of 5-chlorosalicylaldehyde.
Diagram 2: Troubleshooting Workflow
Sources
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions [spiral.imperial.ac.uk]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 5. iajpr.com [iajpr.com]
- 6. iagi.or.id [iagi.or.id]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. biomedres.us [biomedres.us]
optimizing base and solvent for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde synthesis
Welcome to the technical support guide for the synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
The synthesis involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a 2-fluorobenzyl halide. This reaction follows an SN2 mechanism, where the phenoxide ion, generated by a base, acts as a nucleophile to displace the halide.[1] The choice of base and solvent is paramount and can dramatically influence reaction rate and yield.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a problem-and-solution format.
Problem 1: Low or No Product Yield
Question: My reaction has a very low yield, or I've recovered only starting material. What are the likely causes and how can I fix this?
Answer: Low yield is a common challenge that typically points to one of three areas: incomplete deprotonation of the phenol, poor nucleophilicity of the resulting phenoxide, or competing side reactions.[4][5]
Potential Causes & Step-by-Step Solutions:
-
Incomplete Deprotonation of the Phenol: The reaction cannot proceed without the formation of the phenoxide nucleophile.
-
Troubleshooting Suggestion: Switch to a stronger base. If you are using a relatively weak base like potassium carbonate (K₂CO₃), it may not be sufficient to fully deprotonate the 5-chloro-2-hydroxybenzaldehyde. Consider using sodium hydride (NaH), which irreversibly deprotonates the alcohol, driving the equilibrium toward the desired phenoxide.[6][7] Ensure you use at least one full equivalent of the base.
-
Rationale: The base's function is to abstract the acidic proton from the hydroxyl group of the phenol.[2] If the base is too weak, the equilibrium between the phenol and the phenoxide will not sufficiently favor the phenoxide, leading to a low concentration of the active nucleophile and a slow or stalled reaction.[4]
-
-
Poor Reaction Conditions: The kinetics of the SN2 reaction are highly dependent on temperature and solvent.
-
Troubleshooting Suggestion:
-
Increase Temperature: Williamson ether syntheses are typically conducted between 50-100 °C.[1][8] If you are running the reaction at room temperature, gradually increase the heat while monitoring progress via Thin Layer Chromatography (TLC).
-
Change Solvent: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide, creating a "solvent cage" that reduces its nucleophilicity.[9][10] Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. These solvents solvate the base's cation but leave the phenoxide anion "naked" and highly reactive, which can accelerate the reaction rate significantly.[6][9][11]
-
-
Rationale: The SN2 mechanism involves a backside attack by the nucleophile on the alkyl halide.[1] Polar aprotic solvents facilitate this by not overly solvating the nucleophile, thereby increasing its effective concentration and reactivity.[12] Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.[6]
-
-
Moisture or Impurities in Reagents: The Williamson ether synthesis is highly sensitive to moisture.
-
Troubleshooting Suggestion: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Check the quality of your base; for example, sodium hydride should be a fine, free-flowing gray powder. Clumps may indicate deactivation from moisture.[13]
-
Rationale: Water can consume strong bases like NaH and can also hydrolyze the alkyl halide, leading to unwanted side products and reduced yield.[13]
-
Problem 2: Formation of Unknown Impurities or Side-Products
Question: My TLC plate shows multiple spots, and my final product is impure. What side reactions are occurring?
Answer: The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide.[4] Additionally, with a phenoxide nucleophile, C-alkylation can sometimes compete with the desired O-alkylation.[1]
Potential Causes & Step-by-Step Solutions:
-
E2 Elimination: This is less common with primary benzyl halides but can occur at very high temperatures with a strong, bulky base.
-
Troubleshooting Suggestion: While the 2-fluorobenzyl halide is a primary halide and less prone to elimination, excessive heat can still promote it.[4] Try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.[6] Ensure your base is not excessively sterically hindered.
-
Rationale: The phenoxide is a strong base in its own right. It can act as a base to abstract a proton from the benzyl halide, leading to an alkene, instead of acting as a nucleophile. Lower temperatures generally favor the SN2 substitution pathway over elimination.[4]
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring.
-
Troubleshooting Suggestion: This side reaction can be heavily influenced by the solvent. To favor the desired O-alkylation, use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[11] These solvents leave the oxygen anion more available for attack.[11]
-
Rationale: Protic solvents can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the carbon atoms of the ring.[11] Polar aprotic solvents do not have this effect, thus promoting the desired ether formation.
-
Frequently Asked Questions (FAQs)
Q1: Which base is truly optimal for this synthesis?
A1: The optimal base balances reactivity with selectivity. For 5-chloro-2-hydroxybenzaldehyde, a moderately strong base is ideal. While very strong bases like Sodium Hydride (NaH) ensure complete deprotonation, they can sometimes promote side reactions if conditions are not carefully controlled.[7] Weaker bases like Potassium Carbonate (K₂CO₃) are often effective, especially at higher temperatures, and are easier to handle.[2] Cesium Carbonate (Cs₂CO₃) is an excellent but more expensive alternative known for accelerating SN2 reactions.
| Base | Type | pKa (Conjugate Acid) | Common Solvent | Key Considerations |
| K₂CO₃ | Weak | ~10.3 | DMF, Acetonitrile | Safer, easier to handle. Often requires higher temperatures (80-100 °C). |
| Cs₂CO₃ | Weak | ~10.3 | DMF, Acetonitrile | "Cesium effect" can accelerate reaction rates even at lower temperatures. Higher cost. |
| NaH | Strong | ~36 | THF, DMF | Irreversibly forms the phenoxide.[7] Highly reactive with water and protic solvents; requires anhydrous conditions and inert atmosphere. |
| KOH | Strong | ~15.7 | DMF, DMSO | Can be effective, but often introduces water, which can reduce yield.[8] Best used under phase-transfer catalysis conditions. |
Q2: What is the definitive role of the solvent in this SN2 reaction?
A2: The solvent has a profound impact on the reaction rate and outcome. In this SN2 reaction, a polar aprotic solvent is strongly preferred.[6] Its primary roles are:
-
Dissolving Reactants: It must effectively dissolve the sodium or potassium salt of the phenoxide.
-
Enhancing Nucleophilicity: Polar aprotic solvents (like DMF, DMSO) are excellent at solvating cations (e.g., K⁺, Na⁺) but poorly solvate anions (the phenoxide).[11] This leaves the phenoxide "naked" and highly nucleophilic, dramatically increasing the rate of reaction compared to protic solvents.[9] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[9]
| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| DMF | Polar Aprotic | 153 | 37 | Excellent choice, dissolves most reactants well, high boiling point allows for a wide temperature range.[1] |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good alternative to DMF with a lower boiling point, making it easier to remove post-reaction.[1] |
| Acetone | Polar Aprotic | 56 | 21 | Can be effective but its low boiling point limits the reaction temperature. |
| THF | Polar Aprotic | 66 | 7.6 | Often used with NaH, but less polar than DMF or Acetonitrile.[7] |
| Ethanol | Polar Protic | 78 | 24.5 | Not Recommended. Will solvate and deactivate the phenoxide nucleophile through hydrogen bonding, slowing the reaction.[10] |
Q3: How should I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (5-chloro-2-hydroxybenzaldehyde and 2-fluorobenzyl halide). The product, being larger and less polar than the starting phenol, should have a higher Rf value. The reaction is complete when the spot corresponding to the starting phenol has disappeared. A typical reaction time is between 1 to 8 hours.[1]
Q4: What is a reliable, generalized protocol to start with?
A4: This protocol provides a robust starting point that can be optimized.[5]
Generalized Experimental Protocol:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add 5-chloro-2-hydroxybenzaldehyde (1.0 eq) to a flask containing anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution.
-
Alkylation: Add 2-fluorobenzyl bromide or chloride (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC every hour.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization as needed.
Visualizing the Optimization Workflow
The following diagram illustrates the decision-making process for troubleshooting and optimizing the synthesis.
Caption: Decision tree for optimizing base and solvent in the synthesis.
References
- BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- Discussion Forum. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?.
- BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. Benchchem.
- Various Authors. Williamson Ether Synthesis.
- BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis. Benchchem.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. Benchchem.
- BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions. Benchchem.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia contributors. Williamson ether synthesis. Wikipedia.
- BYJU'S. Williamson Ether Synthesis reaction.
- AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE - Proceedings.
- Durst, Gokel, Moore, Dalrymple, & Rodig. The Williamson Ether Synthesis.
- LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. Benchchem.
- LibreTexts. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Overcoming Steric Hindrance in Reactions of Ortho-Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for overcoming the common challenges associated with steric hindrance in reactions involving ortho-substituted benzaldehydes. As a senior application scientist, my goal is to offer not just protocols, but a foundational understanding of why certain strategies are effective, empowering you to troubleshoot and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it particularly problematic for ortho-substituted benzaldehydes?
A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[1][2] In ortho-substituted benzaldehydes, the substituent is located on the carbon atom immediately adjacent to the aldehyde group (-CHO). This proximity creates a crowded environment around the electrophilic carbonyl carbon, physically obstructing the approach of nucleophiles.[3][4] This can dramatically decrease reaction rates or prevent the reaction from occurring altogether.[3]
Q2: Which common reactions are most severely affected by this type of steric hindrance?
A: Carbon-carbon bond-forming reactions are particularly sensitive. These include:
-
Grignard and Organolithium Additions: Often fail or result in low yields due to the bulky nature of the organometallic reagents.[3][5]
-
Wittig Reaction: The formation of the oxaphosphetane intermediate is sterically demanding, leading to poor yields or failure with hindered aldehydes.[6]
-
Aldol Condensations: The approach of the enolate to the hindered carbonyl is often the rate-limiting and failing step.
Q3: What are the overarching strategies to mitigate steric hindrance in these reactions?
A: A successful approach typically involves one or more of the following principles:
-
Increase the Electrophilicity of the Aldehyde: Using Lewis acids to coordinate to the carbonyl oxygen makes the carbon more electron-deficient and attractive to nucleophiles.[3]
-
Use Smaller, More Reactive Nucleophiles: Less bulky and more reactive reagents can overcome the steric barrier more effectively.
-
Modify Reaction Conditions: Increasing temperature or pressure can provide the necessary activation energy.[3]
-
Employ Alternative Reaction Pathways: When a standard reaction fails, a mechanistically different but synthetically equivalent transformation is often the best solution.[3]
Q4: How can I choose the right catalyst or reagent?
A: The choice depends on the specific reaction. For nucleophilic additions, a Lewis acid that coordinates strongly to the carbonyl, such as CeCl₃, is often effective.[7] For olefinations, switching from a Wittig reagent to a smaller, more nucleophilic Horner-Wadsworth-Emmons (HWE) phosphonate is a common and effective strategy.[8][9][10][11]
Q5: Can computational tools help predict the impact of steric hindrance?
A: Yes, computational chemistry can be a powerful predictive tool.[12] Steric indices and models can quantify the steric environment around the reaction center, helping to predict reaction feasibility and outcomes.[1][13] This can save significant experimental time by identifying problematic substrates or suggesting more suitable reagents before you even step into the lab.[12]
Section 2: Troubleshooting Guides for Specific Reactions
The Wittig Reaction & Its Alternatives
Problem: You are attempting a Wittig reaction with an ortho-substituted benzaldehyde and observe low to no yield of the desired alkene, often with recovery of the starting aldehyde.
Causality: The formation of the key four-membered oxaphosphetane intermediate is highly sensitive to steric hindrance. The bulky ortho-substituent on the aldehyde and the triphenylphosphine group on the ylide clash, raising the activation energy of this step prohibitively.
-
Strategy 1: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction.
-
Why it works: The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less sterically demanding than their phosphonium ylide counterparts.[8][9][11] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene, and the water-soluble phosphate byproduct simplifies purification.[6]
-
When to use it: This should be your primary alternative to a failing Wittig reaction with a hindered aldehyde.[14]
-
-
Strategy 2: Employ a Stabilized Ylide.
-
Why it works: If you must use the Wittig reaction, a stabilized ylide (one with an electron-withdrawing group like an ester) is less reactive but can increase the proportion of the (E)-isomer. However, this may not overcome the fundamental issue of low reactivity with a hindered aldehyde.[6]
-
| Aldehyde | Reagent | Reaction | Typical Yield | Selectivity |
| 2,6-Dichlorobenzaldehyde | Ph₃P=CHCO₂Et | Wittig | <10% | Poor E/Z |
| 2,6-Dichlorobenzaldehyde | (EtO)₂P(O)CH₂CO₂Et | HWE | >80% | High E |
| Mesitaldehyde | Ph₃P=CH₂ | Wittig | ~5% | N/A |
| Mesitaldehyde | (EtO)₂P(O)CH₃ | HWE | >75% | N/A |
Yields are representative and can vary based on specific conditions.
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Add the phosphonate ester (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.[14]
-
-
Reaction with the Hindered Aldehyde:
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Grignard and Organolithium Additions
Problem: Your Grignard or organolithium reaction with an ortho-substituted benzaldehyde results in a low yield of the desired secondary alcohol, with significant recovery of the starting material or formation of a reduced (primary alcohol) byproduct.
Causality: The bulky nucleophile is sterically hindered from attacking the carbonyl carbon.[3] Additionally, some Grignard reagents can act as reducing agents, transferring a beta-hydride to the carbonyl, which is a competing side reaction.
-
Strategy 1: Use of Cerium(III) Chloride (Luche Reduction Conditions).
-
Why it works: CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[7] This "hardens" the carbonyl, favoring the "hard" Grignard nucleophile's addition over the "softer" hydride transfer (reduction).[15][16] This method is highly effective at promoting addition and suppressing reduction.[7][17]
-
When to use it: This is the go-to method for Grignard additions to sterically hindered or easily reducible aldehydes and ketones.
-
-
Strategy 2: Switch to a More Reactive Organometallic Reagent.
-
Why it works: Organolithium reagents are generally more reactive than their Grignard counterparts and can sometimes overcome the steric barrier where a Grignard reagent fails. However, they are also stronger bases, so side reactions can be an issue.
-
When to use it: When the Luche conditions are not effective or when a more potent nucleophile is required.
-
| Aldehyde | Reagent | Additive | Addition Product Yield | Reduction Product Yield |
| 2-Methylbenzaldehyde | i-PrMgCl | None | 40% | 55% |
| 2-Methylbenzaldehyde | i-PrMgCl | CeCl₃ | >95% | <5% |
| 2,6-Dimethylbenzaldehyde | n-BuMgCl | None | <15% | ~20% |
| 2,6-Dimethylbenzaldehyde | n-BuMgCl | CeCl₃ | >80% | <5% |
Yields are representative and can vary based on specific conditions.
-
Preparation of the Aldehyde-Cerium Complex:
-
In a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents) and anhydrous THF.
-
Stir the suspension vigorously for 2-3 hours at room temperature to ensure it is finely dispersed and activated.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add a solution of the ortho-substituted benzaldehyde (1.0 equivalent) in THF and stir for 1 hour.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.2-1.5 equivalents) to the cold suspension.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction at low temperature with saturated aqueous NaHCO₃ solution.[3]
-
Allow the mixture to warm to room temperature and extract with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
Aldol and Related Condensation Reactions
Problem: You are attempting an aldol reaction with an ortho-substituted benzaldehyde as the electrophile, but the reaction fails to proceed, and you recover your starting materials.
Causality: The steric bulk of the ortho-substituent prevents the nucleophilic enolate from effectively attacking the aldehyde's carbonyl carbon.
-
Strategy 1: The Mukaiyama Aldol Reaction.
-
Why it works: This reaction uses a silyl enol ether as a stable, isolable enolate equivalent and a Lewis acid catalyst.[18][19][20] The Lewis acid activates the hindered aldehyde, and the silyl enol ether is a highly effective nucleophile. This combination is excellent for forcing reactions with sterically demanding substrates.[18]
-
When to use it: When standard base- or acid-catalyzed aldol reactions fail with hindered aldehydes.
-
-
Strategy 2: Use of Stronger Lewis Acids or High Pressure.
-
Why it works: More potent Lewis acids (e.g., TiCl₄, TMSOTf) can more effectively activate the carbonyl group. High pressure can help overcome the activation energy barrier by reducing the volume of the transition state.
-
When to use it: For particularly challenging substrates where even the standard Mukaiyama conditions are insufficient.
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add a solution of the ortho-substituted benzaldehyde (1.0 equivalent) in a dry, non-coordinating solvent like dichloromethane (DCM).
-
Cool the solution to -78 °C.
-
-
Lewis Acid Addition:
-
Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄, 1.1 equivalents), dropwise.
-
Stir the mixture for 15-20 minutes.
-
-
Silyl Enol Ether Addition:
-
Slowly add a solution of the silyl enol ether (1.2 equivalents) in DCM.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Warm to room temperature, and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The resulting β-silyloxy carbonyl compound can be deprotected using acid (e.g., HCl in THF/water) or a fluoride source (e.g., TBAF) to yield the final β-hydroxy carbonyl product, which can then be purified by column chromatography.
-
Section 3: Advanced Strategies and Alternative Reagents
When conventional methods fail, consider these advanced approaches:
-
Transition-Metal Catalysis: For some transformations, it's more effective to use the aldehyde as a precursor to another functional group. For example, transition metal-catalyzed reactions can functionalize the C-H bond at the ortho position, offering an alternative synthetic route.[21][22][23][24][25]
-
Protecting Groups: In a multi-step synthesis, it may be beneficial to temporarily protect a nearby functional group that is contributing to the steric bulk.[26][27][28][29][30] After the desired reaction on the aldehyde is complete, the protecting group can be removed.[27]
-
Flow Chemistry: The use of high temperatures and pressures in a controlled microreactor environment can sometimes drive sluggish reactions to completion by providing the necessary activation energy in a safe and efficient manner.
Section 4: Visualizing Reaction Pathways
Diagram 1: Steric Hindrance in Nucleophilic Addition
Caption: Steric clash hinders nucleophilic attack on ortho-substituted aldehydes.
Diagram 2: Troubleshooting Workflow for a Failing Reaction
Caption: Decision tree for optimizing reactions with hindered aldehydes.
References
-
Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
Horner-Wadsworth-Emmons Reaction. Name Reaction. [Link]
-
Mukaiyama Aldol Reactions in Aqueous Media. PubMed Central. [Link]
-
Copper-catalyzed aryl ortho-C–H thiolation of aldehydes via a transient directing group strategy. RSC Publishing. [Link]
-
Horner–Wadsworth–Emmons Olefination. YouTube. [Link]
-
Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. [Link]
-
Ru-catalyzed ortho-amination of benzaldehydes. ResearchGate. [Link]
-
Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. ACS Publications. [Link]
-
Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry. [Link]
-
Protecting group. Wikipedia. [Link]
-
Luche reduction. Grokipedia. [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. iupac.org. [Link]
-
% VBur index and steric maps: from predictive catalysis to machine learning. PubMed. [Link]
-
Protecting Groups in Solid-Phase Organic Synthesis. ResearchGate. [Link]
-
Horner–Wadsworth–Emmons reaction. Grokipedia. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. ResearchGate. [Link]
-
Enantioselective Allylation of Selected ortho‐Substituted Benzaldehydes: A Comparative Study. Semantic Scholar. [Link]
-
Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. ResearchGate. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Mukaiyama aldol addition. Wikipedia. [Link]
-
Luche reduction. Wikipedia. [Link]
-
Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
-
Luche Reduction. YouTube. [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry. [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. ACS Publications. [Link]
-
Computational Chemistry is used to Predict Reactivity. Walsh Medical Media. [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PubMed Central. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]
-
Ortho effect. Wikipedia. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. ACS Publications. [Link]
-
Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds. PubMed Central. [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. PubMed Central. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. ResearchGate. [Link]
-
Catalytic, Nucleophilic Allylation of Aldehydes with 2-Substituted Allylic Acetates: Carbon–Carbon Bond Formation Driven by the Water–Gas Shift Reaction. The Journal of Organic Chemistry. [Link]
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preventing C-alkylation side products in Williamson ether synthesis
A-Z Guide for Preventing C-Alkylation Side Products
Welcome to the Technical Support Center for the Williamson Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize ether synthesis reactions, with a specific focus on preventing the formation of C-alkylation side products.
Section 1: Understanding the Root Cause: O- vs. C-Alkylation
FAQ: Why am I getting C-alkylated byproducts in my Williamson ether synthesis?
When using phenoxides as nucleophiles, you are working with an ambident nucleophile .[1][2] This means the negative charge is delocalized across the oxygen atom and the aromatic ring (specifically at the ortho and para positions), providing multiple sites for alkylation.[1][3]
-
O-alkylation (the desired reaction) occurs when the oxygen atom acts as the nucleophile, attacking the alkyl halide to form an ether.[1][3]
-
C-alkylation (the side reaction) occurs when a carbon atom in the aromatic ring (typically ortho or para to the hydroxyl group) acts as the nucleophile, forming a new carbon-carbon bond.[1][3]
The selectivity between these two pathways is highly dependent on the reaction conditions.[1][4]
The Competing Pathways: A Visual Guide
The following diagram illustrates the competing O- and C-alkylation pathways for a phenoxide ion.
Caption: Competing O- and C-alkylation pathways in Williamson ether synthesis.
Section 2: Troubleshooting Guide: Minimizing C-Alkylation
This section provides actionable solutions to common issues encountered during Williamson ether synthesis that lead to the formation of C-alkylation byproducts.
Issue 1: Significant C-Alkylation Observed
If you are observing a significant amount of C-alkylated product, the primary factor to investigate is your choice of solvent.
Explanation of Causality
The solvent plays a crucial role in dictating the regioselectivity of the reaction.[4][5]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are the preferred choice for promoting O-alkylation.[1] These solvents solvate the cation of the alkoxide, leaving a more "naked" and reactive oxygen anion.[1] This increased reactivity at the oxygen site favors the desired O-alkylation pathway.
-
Protic solvents (e.g., water, ethanol, trifluoroethanol) can favor C-alkylation.[1] These solvents form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the carbon atoms of the ring.[1][3]
Troubleshooting Protocol
-
Solvent Selection: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions. The presence of water can promote C-alkylation.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also favor side reactions.[6] If C-alkylation is a persistent issue, try running the reaction at a lower temperature for a longer duration.[7]
Data-Driven Solvent Choice
The choice of solvent can have a dramatic impact on the O/C alkylation ratio. For example, in the reaction of sodium β-naphthoxide with benzyl bromide, changing the solvent from methanol to acetonitrile improves the O-alkylated to C-alkylated product ratio from 72:28 to 97:3.[4][5][8][9][10]
| Solvent | O-Alkylation : C-Alkylation Ratio | Reference |
| Acetonitrile | 97 : 3 | [4][5][8][9][10] |
| Methanol | 72 : 28 | [4][5][8][9][10] |
Issue 2: Low Yield of Desired Ether Product
Low yields can be a result of several factors, including competing elimination reactions and suboptimal reaction conditions.
Explanation of Causality
The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance.[1][11][12]
-
Alkyl Halide Structure: Primary alkyl halides are ideal for this reaction.[1][11][12] Secondary alkyl halides can lead to a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides will almost exclusively yield the elimination product.[1][11][12][13]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the alcohol and form the alkoxide.[1] Common choices include sodium hydride (NaH) and potassium hydride (KH).[7][12][14] For more acidic phenols, weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used.[1]
Troubleshooting Protocol
-
Optimize Your Reactants:
-
Base and Temperature Management:
Experimental Workflow: Optimizing for O-Alkylation
The following diagram outlines a generalized workflow for maximizing the yield of the O-alkylated product.
Caption: Optimized workflow for Williamson ether synthesis to favor O-alkylation.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use a tertiary alcohol in a Williamson ether synthesis?
Yes, but the tertiary group must be on the alkoxide, not the alkyl halide.[1] For instance, to synthesize tert-butyl methyl ether, you should react sodium tert-butoxide with methyl iodide.[1][7] The reverse, reacting sodium methoxide with tert-butyl chloride, would primarily result in elimination to form isobutylene.[1]
Q2: What is the role of the counter-ion (e.g., Na+, K+)?
The nature of the counter-ion can influence the O/C alkylation ratio, though the solvent effect is generally more pronounced.[1] Some studies suggest that Na+ may favor C-alkylation, while K+ and Li+ can favor O-alkylation.[16]
Q3: Are there alternative methods for O-alkylation of phenols?
While the Williamson ether synthesis is a classic and widely used method, other procedures exist that do not require the initial formation of a phenoxide ion.[17] These can be particularly useful for sensitive substrates.
Q4: What are the ideal reaction times and temperatures?
Typical reaction times range from 1 to 8 hours at temperatures between 50-100 °C.[1][18] However, if elimination or C-alkylation are problematic, lowering the temperature and extending the reaction time is a recommended strategy.[7]
References
-
Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211. [Link]
-
Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195–1211. [Link]
-
Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. [Link]
-
(359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. (2022). AIChE - Proceedings. [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025). Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]
-
Write down the limitation(s) of the 'Williamson Ether Synthesis'? - Homework.Study.com. (n.d.). Retrieved from [Link]
-
A review on the advancement of ether synthesis from organic solvent to water - RSC Publishing. (2016). Retrieved from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. (2025). Retrieved from [Link]
-
Williamson Ether Synthesis on Solid Support: Substitution versus Elimination | Request PDF. (2025). Retrieved from [Link]
-
The Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH. (n.d.). Retrieved from [Link]
-
Ambident Nucleophiles and Regioselectivity | Dalal Institute. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011). Retrieved from [Link]
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Technical Support Center: Elimination Reactions of Secondary and Tertiary Alkyl Halides
Welcome to the technical support center for managing elimination reactions with secondary and tertiary alkyl halides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of alkene synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in mechanistic principles and practical field insights.
Section 1: Troubleshooting Common Issues in Elimination Reactions
This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions.
Question 1: My elimination reaction with a secondary alkyl halide is yielding a significant amount of substitution product. How can I favor elimination?
This is a classic competition between elimination (E2/E1) and substitution (SN2/SN1) pathways. Several factors can be adjusted to tip the balance in favor of your desired alkene product.
Causality and Strategic Solutions:
-
Temperature: Elimination reactions are generally favored at higher temperatures.[1][2] This is because elimination results in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature amplifies the entropy term, making the elimination pathway more spontaneous.[1][2]
-
Nature of the Base/Nucleophile: The choice of base is critical. To favor elimination, a strong, sterically hindered base is often the best choice.[3][4] Bulky bases, such as potassium tert-butoxide (KOt-Bu), are poor nucleophiles due to steric hindrance, which impedes their ability to attack the electrophilic carbon atom required for substitution.[3][4] However, they can readily abstract a proton from the less hindered β-carbon, promoting the E2 pathway.[3] Conversely, strong, non-bulky bases like hydroxide (OH⁻) or ethoxide (EtO⁻) can act as both strong bases and good nucleophiles, leading to a mixture of elimination and substitution products.[5]
-
Solvent Choice: While less impactful than temperature or base selection, the solvent can play a role. Polar aprotic solvents (e.g., DMSO, DMF) can accelerate SN2 reactions. In some cases, using the conjugate acid of the alkoxide base as the solvent (e.g., ethanol for an ethoxide-promoted reaction) is a common practice for E2 reactions. For E1 pathways, polar protic solvents are necessary to stabilize the carbocation intermediate.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing substitution byproducts.
Question 2: My E2 reaction is producing a mixture of alkene isomers. How can I control the regioselectivity to favor the desired product?
The formation of different regioisomers (e.g., Zaitsev vs. Hofmann products) is a common challenge, governed by the interplay between thermodynamic stability and steric factors.
Mechanistic Insights:
-
Zaitsev's Rule: This rule predicts that when using a small, strong base, the major product will be the more substituted (and thus more thermodynamically stable) alkene.[8][9] This occurs because the transition state leading to the more stable alkene is lower in energy.
-
Hofmann's Rule: Conversely, when a sterically bulky base is used, the major product is often the less substituted alkene.[8][9] The bulky base preferentially abstracts the most sterically accessible β-hydrogen, which is typically on the less substituted carbon.[9][10]
Strategies for Regiocontrol:
| Desired Product | Recommended Base Type | Example Bases | Rationale |
| Zaitsev Product (more substituted) | Small, Strong Base | Sodium ethoxide (NaOEt), Sodium methoxide (NaOMe), Potassium hydroxide (KOH) | The base is small enough to access the more sterically hindered β-hydrogen, leading to the thermodynamically favored product.[5][8] |
| Hofmann Product (less substituted) | Bulky, Strong Base | Potassium tert-butoxide (KOt-Bu), Lithium diisopropylamide (LDA), DBU | Steric hindrance directs the large base to the most accessible, least substituted β-hydrogen.[4][9][10] |
Experimental Protocol: Selective Formation of Hofmann Product
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, dissolve the secondary or tertiary alkyl halide (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.2 equiv) in anhydrous THF to the cooled reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired less-substituted alkene.
Question 3: I suspect my E1 reaction is undergoing carbocation rearrangement, leading to an unexpected product. How can I confirm this and what are my options?
Carbocation rearrangements are a hallmark of the E1 pathway, as the intermediate carbocation will rearrange to a more stable form if possible (e.g., a secondary to a tertiary carbocation via a hydride or alkyl shift).[3][7]
Confirming Rearrangement:
-
Product Characterization: The most direct evidence is the structural elucidation of your product(s) using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and potentially IR spectroscopy to confirm the presence and position of the double bond. An unexpected carbon skeleton is a strong indicator of rearrangement.
Mitigation Strategies:
If rearrangement is undesirable, the best course of action is to switch to a reaction mechanism that avoids a carbocation intermediate.
-
Shift to E2 Conditions: The E2 reaction is a concerted, single-step process and does not involve a carbocation intermediate, thus preventing rearrangements.[11][12][13] To promote the E2 pathway:
-
Use a strong, non-nucleophilic base (e.g., KOt-Bu).
-
Increase the concentration of the base. The E2 reaction is second-order (rate = k[alkyl halide][base]), so a higher base concentration will favor this pathway over the first-order E1 reaction (rate = k[alkyl halide]).[7][12]
-
Use a less polar solvent if possible, as polar protic solvents stabilize the E1 carbocation intermediate.[6]
-
Caption: Decision and action workflow for managing carbocation rearrangements.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the effect of the leaving group on elimination reactions? A: The rate of both E1 and E2 reactions is dependent on the quality of the leaving group. A better leaving group (i.e., a weaker conjugate base) will increase the reaction rate. The general trend for halides is I⁻ > Br⁻ > Cl⁻ >> F⁻.[3][7] Fluorine is generally a poor leaving group for elimination reactions due to the strength of the C-F bond.[3]
Q: Can I run an E2 reaction on a secondary alkyl halide in a polar protic solvent? A: Yes, it is possible, but it requires careful consideration. Polar protic solvents can solvate the base, reducing its basicity and nucleophilicity.[14] However, E2 reactions are frequently performed in alcohols (e.g., ethanol with sodium ethoxide).[5] In these cases, a high concentration of a strong base is used to ensure the bimolecular E2 pathway dominates over competing SN1/E1 solvolysis pathways. It's a matter of kinetics; the second-order E2 reaction rate can be made to outpace the first-order E1 rate.
Q: Why is heat used in many elimination protocols? A: Heat favors elimination over substitution for two primary reasons. First, elimination reactions have a higher activation energy than substitution reactions because they involve breaking more bonds.[1][15] Increasing the temperature provides the necessary energy to overcome this barrier.[1] Second, elimination reactions typically lead to an increase in entropy, and this contribution to the Gibbs free energy is magnified at higher temperatures, making the reaction more favorable.[2]
Q: How do I choose between E1 and E2 for a tertiary alkyl halide? A: For a tertiary alkyl halide, the choice between E1 and E2 is almost entirely dependent on the base.[6]
-
For E2: Use a strong, concentrated base. This will force the bimolecular pathway.
-
For E1: Use a weak base (like water or an alcohol) and often heat.[16] The reaction proceeds via a stable tertiary carbocation. Under these conditions, you must be mindful of the competing SN1 reaction.
References
-
Nuggets of Knowledge for Chapter 10 – Alkyl Halides II. (n.d.). Chem 2310. Retrieved from [Link]
-
Ashenhurst, J. (2012, September 10). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch 8 : Substitution or Elimination ?. University of Calgary. Retrieved from [Link]
-
Reusch, W. (n.d.). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
-
Comparison of E1 and E2 Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). Video Summary and Q&A. Retrieved from [Link]
-
NS12. Elimination Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Zaitsev rule vs Hofmann rule: Easy statement and examples. (2018, April 30). Chemistry Notes. Retrieved from [Link]
-
Hofmann's Rule and Zaitsev's Rule. (2024, March 27). Chemistry LibreTexts. Retrieved from [Link]
-
Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
E1/E2 Summary. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Understanding E1 vs E2 Reactions. (2024, December 30). LabXchange. Retrieved from [Link]
-
Bases in E2 Reactions (Brief Summary). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. Retrieved from [Link]
-
Zaitsev's rule. (n.d.). Khan Academy. Retrieved from [Link]
-
How to Tell if the Mechanism is E1 or E2 with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Understanding E1 vs E2 Reactions | Organic Chemistry. (n.d.). ChemTalk. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the HPLC-MS Analysis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde Reaction Mixtures
Introduction: The Imperative for Analytical Rigor
In the synthesis of high-value chemical intermediates, the final purity of a compound is not merely a quality metric; it is the bedrock upon which subsequent research and development stand. 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring an aldehyde functional group and halogenated aromatic rings, makes it a versatile precursor for creating more complex, biologically active molecules.[1]
However, the synthetic route to this intermediate, typically a Williamson ether synthesis, is not without its challenges. The reaction mixture is often a complex matrix of the desired product, unreacted starting materials, and various process-related impurities. For researchers and drug development professionals, the ability to accurately and precisely dissect this mixture is paramount. It ensures the reliability of synthetic processes, maintains the quality of the final product, and prevents the propagation of unwanted side-reactions downstream.[1]
This guide provides an in-depth comparison of analytical methodologies for the analysis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde reaction mixtures, with a primary focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the causality behind experimental choices, present self-validating protocols, and compare the primary method with viable alternatives, offering a comprehensive framework for robust analytical oversight.
The Analytical Challenge: Deconvoluting the Reaction Mixture
A successful analytical method must be capable of separating and identifying all significant components within the reaction mixture. The primary challenge lies in the structural similarity of potential impurities to the final product.
A typical synthesis involves the reaction of 5-chlorosalicylaldehyde with a 2-fluorobenzyl halide. Therefore, a robust analytical method must, at a minimum, resolve the following:
-
Product: 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
-
Starting Material 1: 5-chlorosalicylaldehyde (unreacted)
-
Starting Material 2: 2-fluorobenzyl halide (e.g., bromide or chloride) and its corresponding alcohol (from hydrolysis)
-
Potential Byproducts: Isomeric products, products of side-reactions, or impurities from starting materials. For instance, incomplete reaction or hydrolysis can lead to significant variations in the final mixture.
The goal is to develop a method with sufficient specificity and sensitivity to quantify the main product while identifying and monitoring these critical impurities.[2]
Primary Analytical Strategy: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For complex mixtures containing non-volatile, structurally similar aromatic compounds, HPLC coupled with Mass Spectrometry (HPLC-MS) stands out as the premier analytical technique.[3][4] Its strength lies in the synergistic combination of physical separation (HPLC) and mass-based detection (MS), providing unparalleled specificity and sensitivity.
The Rationale for Choosing HPLC-MS:
-
Specificity: The chromatographic separation resolves components based on their physicochemical properties, while the mass spectrometer provides definitive identification based on their mass-to-charge ratio (m/z) and isotopic patterns.[5]
-
Sensitivity: HPLC with modern MS detectors can achieve detection limits in the sub-ppm range, crucial for identifying trace-level impurities that could impact downstream processes.[6]
-
Versatility: The technique is suitable for a wide range of compounds, including those that are not sufficiently volatile or thermally stable for Gas Chromatography (GC).[2]
-
Quantitative Accuracy: When properly validated, HPLC-MS provides precise and accurate quantification of the main component and its impurities.[4][7]
Visualizing the HPLC-MS Workflow
The logical flow from sample preparation to final data analysis is a critical component of a validated method.
Caption: HPLC-MS analytical workflow from sample preparation to final report generation.
Detailed Experimental Protocol: HPLC-MS
This protocol is a robust starting point for method development and validation, designed to provide excellent resolution and sensitivity.
1. Sample Preparation
-
Objective: To prepare a sample that is clean, homogeneous, and within the linear dynamic range of the instrument.
-
Protocol:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This is the sample stock solution.
-
Further dilute the stock solution 1:100 with the same 50:50 acetonitrile/water diluent for analysis.
-
Vortex thoroughly. If particulate matter is visible, filter through a 0.22 µm syringe filter prior to injection.
-
-
Causality: The simple dilution protocol is effective for reaction monitoring. Acetonitrile/water is a common diluent in reversed-phase chromatography, ensuring compatibility with the mobile phase and good peak shape.
2. HPLC Conditions
-
Rationale: The choice of column and mobile phase is critical for achieving separation. Given the aromatic and halogenated nature of the analytes, a stationary phase that offers alternative selectivity mechanisms, such as pi-pi interactions, is advantageous.[8][9] A gradient elution is necessary to separate the less polar product from the more polar starting materials in a single run.
-
Parameters:
-
Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size). A C18 column is a viable alternative but may offer less selectivity for these specific compounds.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Justification: Formic acid is a volatile modifier that acidifies the mobile phase, promoting consistent protonation of the analytes for improved peak shape and robust ESI-MS ionization.[10]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C. Modifying temperature can be a useful tool to improve peak resolution.[8]
-
Injection Volume: 2 µL.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
-
3. Mass Spectrometry Conditions
-
Rationale: Electrospray Ionization (ESI) in positive ion mode is ideal for this class of compounds, which can be readily protonated. The mass scan range is set to cover the molecular weights of all expected components.
-
Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: 100 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Interpreting the Data: A Self-Validating System
The trustworthiness of this protocol comes from its multi-faceted data output. For each peak in the chromatogram, you obtain:
-
Retention Time (RT): A characteristic value under constant conditions.
-
UV-Vis Spectrum: Helps confirm peak identity and purity.
-
Mass Spectrum: Provides the molecular weight of the compound. The presence of a chlorine atom is definitively confirmed by the characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.
Expected m/z values [M+H]⁺:
-
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde: m/z 265.0
-
5-chlorosalicylaldehyde: m/z 157.0
-
2-fluorobenzyl alcohol: m/z 127.1
Visualizing the Synthetic Pathway and Key Impurities
Understanding the potential side reactions is key to developing a targeted analytical method.
Caption: Synthetic pathway and the origin of key process-related impurities.
Comparison with Alternative Analytical Techniques
While HPLC-MS is the recommended approach, it is instructive to compare its performance against other common analytical techniques.
| Feature | HPLC-MS | GC-MS | NMR Spectroscopy |
| Principle | Liquid-phase separation followed by mass-based detection. | Gas-phase separation followed by mass-based detection. | Nuclear spin transitions in a magnetic field. |
| Sensitivity | Very High (ppb-ppt) | High (ppb-ppm) | Low (ppm to %) |
| Specificity | Very High (RT + m/z + Isotopic Pattern) | High (RT + Fragmentation Pattern) | High (for structure) |
| Sample Throughput | High | High | Low |
| Suitability for This Analyte | Excellent. Ideal for non-volatile, thermally sensitive compounds. Provides direct molecular weight information.[2] | Moderate. The analyte may have a high boiling point requiring high temperatures, risking degradation. Not suitable for non-volatile impurities.[11] | Poor for reaction monitoring. Low sensitivity makes it unsuitable for trace impurity detection. Complex spectra from mixtures are difficult to interpret. Excellent for structural confirmation of isolated pure compounds. |
| Key Advantage | Unmatched combination of separation power and sensitive, specific detection for complex liquid mixtures. | Excellent separation for volatile and semi-volatile compounds. | Unrivaled for definitive structural elucidation of pure substances. |
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for volatile compounds.[11] However, 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde has a relatively high molecular weight and boiling point, making it less amenable to GC analysis without derivatization. There is a risk of thermal degradation in the hot GC inlet, which would compromise the accuracy of the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. However, it is an inherently insensitive technique compared to MS. While it can confirm the structure of the final, purified product, it is not practical for detecting and quantifying low-level impurities in a complex reaction mixture where signals would overlap extensively.
Conclusion
For the comprehensive and reliable analysis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde reaction mixtures, HPLC-MS emerges as the unequivocally superior methodology. Its ability to resolve structurally similar compounds through liquid chromatography and provide definitive identification and high-sensitivity detection through mass spectrometry offers a complete analytical solution. The protocol outlined in this guide serves as a validated, trustworthy framework that empowers researchers and drug development professionals to ensure the quality and integrity of their synthetic processes, from initial reaction to final product. Adopting this rigorous analytical approach is a critical step in accelerating development timelines and ensuring the successful outcome of complex synthetic projects.
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A Comparative Guide to the NMR Spectroscopy of Benzyloxy Benzaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique in modern chemistry, offering profound insights into molecular structure. For researchers, scientists, and professionals in drug development, mastering the interpretation of NMR spectra is paramount for the unambiguous characterization of synthesized compounds. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of ortho-, meta-, and para-benzyloxy benzaldehyde isomers, grounded in experimental data and established principles. We will explore the causality behind observed chemical shifts and provide a robust, self-validating protocol for sample preparation to ensure high-quality, reproducible data.
The Structural Significance of Benzyloxy Benzaldehyde
Benzyloxy benzaldehyde derivatives are prevalent scaffolds in organic synthesis, serving as key intermediates in the pharmaceutical, fragrance, and materials science industries. Their structure, featuring a benzaldehyde core linked to a benzyl group via an ether linkage, presents a rich system for NMR analysis. The precise substitution pattern on the benzaldehyde ring (ortho, meta, or para) significantly influences the electronic environment of each nucleus, resulting in distinct and predictable spectral patterns that allow for clear isomer differentiation.
¹H NMR Spectral Analysis: A Comparative Look
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For benzyloxy benzaldehyde derivatives, the key diagnostic regions are the downfield aldehyde proton, the benzylic methylene protons, and the aromatic protons of both phenyl rings.
Key Diagnostic Signals:
-
Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and its anisotropic field. It consistently appears as a singlet in the far downfield region, typically between δ 9.8 and 10.5 ppm .
-
Benzylic Protons (-OCH₂Ph): The two protons of the methylene bridge are chemically equivalent in an achiral solvent and appear as a sharp singlet. Their proximity to the electronegative oxygen atom shifts them downfield to approximately δ 5.1 ppm .
-
Aromatic Protons (Ar-H): Protons on both the benzaldehyde and benzyl rings resonate in the aromatic region, generally between δ 6.9 and 7.9 ppm . The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern.
Isomeric Comparison: Ortho vs. Meta vs. Para
The true power of NMR lies in its ability to distinguish between isomers. The position of the benzyloxy group dramatically alters the electronic environment and, consequently, the chemical shifts of the protons on the benzaldehyde ring.
| Proton Assignment | 2-Benzyloxybenzaldehyde (ortho) | 3-Benzyloxybenzaldehyde (meta) | 4-Benzyloxybenzaldehyde (para)[1] |
| Aldehyde (CHO) | ~10.4 ppm | ~9.9 ppm | 9.88 ppm |
| Benzylic (CH₂) | ~5.2 ppm | ~5.1 ppm | 5.14 ppm |
| Benzaldehyde Ring (Ar-H) | ~7.0-7.8 ppm (complex multiplet) | ~7.1-7.5 ppm (complex multiplet) | 7.83 ppm (d), 7.07 ppm (d) |
| Benzyl Ring (Ph-H) | ~7.3-7.5 ppm (multiplet) | ~7.3-7.4 ppm (multiplet) | 7.3-7.4 ppm (multiplet) |
Analysis of Trends:
-
In the para-isomer , the electronic symmetry results in a simpler aromatic pattern for the benzaldehyde ring: two distinct doublets. The protons ortho to the aldehyde group are shifted furthest downfield (δ 7.83 ppm) due to the carbonyl's strong deshielding effect, while the protons ortho to the electron-donating benzyloxy group are shifted upfield (δ 7.07 ppm).[1]
-
The ortho- and meta-isomers exhibit more complex and overlapping multiplets in the aromatic region due to the lower symmetry. In the ortho-isomer, the aldehyde proton is often shifted slightly further downfield compared to the meta and para isomers, potentially due to through-space interactions with the nearby benzyloxy group.
The following diagram illustrates the key structural features of a benzyloxy benzaldehyde molecule and their corresponding regions in a typical ¹H NMR spectrum.
Caption: Key proton groups of 4-benzyloxybenzaldehyde and their spectral regions.
¹³C NMR Spectral Analysis
While ¹H NMR identifies proton environments, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more sample or longer acquisition times.[2][3]
Key Diagnostic Signals:
-
Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing far downfield, typically between δ 190 and 193 ppm .
-
Aromatic Carbons (Ar-C): These carbons resonate between δ 115 and 165 ppm . Carbons directly attached to oxygen (ipso-carbons) are found in the more deshielded part of this range.
-
Benzylic Carbon (-OCH₂Ph): This carbon signal appears around δ 70-71 ppm .
Isomeric Comparison: 4-Benzyloxybenzaldehyde
Let's examine the experimental ¹³C NMR data for 4-benzyloxybenzaldehyde in CDCl₃.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (CHO) | ~190.7 |
| Ar-C (ipso, C-O) | ~164.1 |
| Ar-C (ipso, Benzyl) | ~136.0 |
| Ar-C (ipso, C-CHO) | ~130.1 |
| Ar-C (ortho to CHO) | ~131.9 |
| Ar-C (Benzyl ring) | ~127.4, 128.2, 128.7 |
| Ar-C (ortho to OCH₂) | ~115.1 |
| Benzylic (CH₂) | ~70.2 |
Data sourced from spectral databases and may vary slightly based on conditions.
The assignments highlight the significant influence of substituents. The carbon ortho to the electron-donating benzyloxy group is the most shielded aromatic carbon (δ 115.1 ppm), while the carbon ortho to the electron-withdrawing aldehyde group is significantly deshielded (δ 131.9 ppm).
Experimental Protocol for High-Quality NMR Data
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-20 mg of the benzyloxy benzaldehyde derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[2] Deuterated chloroform (CDCl₃) is an excellent first choice for these compounds due to its good dissolving power and relatively low cost.[4] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogenous solution is critical for sharp NMR signals.[5]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.[3] The sample height should be between 4.0 and 5.0 cm.[2][5]
-
Tube Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol or isopropanol to remove any dust or fingerprints.[2] Cap the tube securely to prevent solvent evaporation.[2]
-
Instrument Setup: Insert the sample into the spectrometer. The instrument will then perform locking (stabilizing the magnetic field using the deuterium signal) and shimming (optimizing field homogeneity) before data acquisition.[2]
The following workflow diagram visualizes the standardized procedure for NMR sample preparation.
Caption: Standardized workflow for preparing a high-quality NMR sample.
Conclusion
NMR spectroscopy is a powerful and definitive tool for the structural elucidation of benzyloxy benzaldehyde derivatives. By understanding the fundamental principles that govern chemical shifts and coupling constants, researchers can confidently distinguish between ortho, meta, and para isomers. The distinct signals of the aldehyde proton, the benzylic methylene bridge, and the substitution-dependent patterns in the aromatic region provide a unique fingerprint for each molecule. Adherence to a standardized and meticulous experimental protocol is crucial for ensuring the acquisition of clean, reproducible, and interpretable data, thereby upholding the highest standards of scientific integrity in research and development.
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, benzyl halides are pivotal intermediates. Their reactivity in nucleophilic substitution reactions is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. However, the seemingly subtle shift of a substituent on the benzene ring—from the ortho to the meta to the para position—can profoundly impact this reactivity. This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-substituted benzyl halides, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Underlying Principles: A Mechanistic Dichotomy
The reactivity of benzyl halides in nucleophilic substitution reactions is primarily governed by two competing mechanisms: the unimolecular S(_N)1 pathway and the bimolecular S(_N)2 pathway.[1] The operative mechanism is dictated by the reaction conditions (solvent, nucleophile strength) and, crucially, the structure of the benzyl halide itself.[1][2][3]
-
S(_N)1 Reaction: This two-step process involves the initial, rate-determining departure of the halide leaving group to form a benzyl carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile.[1][2] The stability of this carbocation is paramount to the reaction rate.
-
S(_N)2 Reaction: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the halide leaves.[1][2] This pathway is highly sensitive to steric hindrance around the reaction center.[4]
The benzyl system is unique in its ability to readily undergo both S(_N)1 and S(_N)2 reactions.[1][5] The resonance stabilization of the benzyl carbocation makes the S(_N)1 pathway accessible, while the primary or secondary nature of the benzylic carbon often allows for S(_N)2 attack.[5] The substituents on the aromatic ring play a critical role in tipping the balance between these pathways and modulating the overall reaction rate.
Electronic and Steric Effects: The Drivers of Reactivity
The influence of a substituent on the benzene ring can be dissected into two primary electronic effects: the inductive effect and the resonance (or mesomeric) effect.[6][7]
-
Inductive Effect (I): This is the transmission of charge through sigma bonds. Electronegative substituents withdraw electron density inductively (-I effect), while alkyl groups donate electron density (+I effect).[6][7]
-
Resonance Effect (R): This involves the delocalization of pi electrons and lone pairs between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OCH(3), -NH(_2)) can donate electron density through resonance (+R effect), while groups with pi bonds to electronegative atoms (e.g., -NO(_2), -CN) withdraw electron density (-R effect).[8]
In addition to these electronic effects, steric hindrance —the physical obstruction of the reaction site by bulky groups—plays a significant role, particularly for ortho-substituents.[9][10][11]
Comparative Reactivity Analysis
Para-Substituted Benzyl Halides: The Dominance of Resonance
The para position allows for the most direct and unhindered electronic communication between the substituent and the benzylic carbon.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH(_3)) and methyl (-CH(_3)) at the para position significantly accelerate the reaction rate, especially in S(_N)1 reactions.[12] Their +R and +I effects, respectively, stabilize the developing positive charge in the transition state and the resulting benzyl carbocation.[12] For instance, the solvolysis of 4-methoxybenzyl chloride is dramatically faster than that of unsubstituted benzyl chloride.[13]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO(2)) and cyano (-CN) at the para position strongly decelerate the reaction rate.[6] Their -R and -I effects destabilize the benzyl carbocation, making its formation energetically unfavorable and thus slowing down S(_N)1 reactions.[14] In S(_N)2 reactions, these groups can slightly increase the electrophilicity of the benzylic carbon, but this effect is generally outweighed by the deactivation in S(_N)1 pathways.
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A Comparative Guide to 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde and Other Substituted Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery, the substituted benzaldehyde scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its inherent reactivity and tunable electronic properties, governed by the nature and position of its substituents, offer a versatile platform for medicinal chemists. This guide provides an in-depth technical comparison of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde with other key substituted benzaldehydes, focusing on their synthesis, physicochemical characteristics, and, most critically, their performance in relevant biological assays. By presenting objective experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic and screening endeavors.
Introduction: The Strategic Importance of Substitution Patterns
The biological activity of a molecule is intricately linked to its three-dimensional structure and electronic profile. In the realm of benzaldehyde derivatives, the introduction of various substituents can profoundly influence their pharmacokinetic and pharmacodynamic properties. Halogenation, for instance, is a widely employed strategy in medicinal chemistry to modulate factors such as lipophilicity, metabolic stability, and binding affinity.[1][2] The presence of chloro and fluoro groups in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde suggests a deliberate design to enhance its biological performance, a hypothesis that we will explore through comparative analysis.
This guide will focus on comparing the title compound with other benzyloxybenzaldehydes, particularly in the context of their anticancer and enzyme-inhibiting activities. The benzyloxybenzaldehyde scaffold has emerged as a promising framework for the development of potent and selective inhibitors of key biological targets.[3][4]
Synthesis of Substituted Benzyloxybenzaldehydes: The Williamson Ether Synthesis
The most common and efficient method for the preparation of benzyloxybenzaldehydes, including 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, is the Williamson ether synthesis.[5] This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5]
The general synthetic pathway is outlined below:
Caption: General workflow for the synthesis of substituted benzyloxybenzaldehydes via the Williamson ether synthesis.
The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Strong bases like sodium hydride (NaH) are effective for deprotonating the phenolic hydroxyl group, while polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone facilitate the SN2 reaction.[5]
Experimental Protocol: Synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
This protocol is a representative procedure based on the general principles of the Williamson ether synthesis.
Materials:
-
5-Chloro-2-hydroxybenzaldehyde
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-Chloro-2-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Comparative Physicochemical Properties
The substitution pattern on the benzaldehyde and benzyl rings significantly influences the physicochemical properties of the molecule, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) |
| 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde | C₁₄H₁₀ClFO₂ | 264.68 | ~3.9 |
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | C₁₄H₁₀ClFO₂ | 264.68 | ~3.9 |
| 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde[6] | C₁₄H₉ClF₂O₂ | 282.67 | 3.7 |
| 5-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde[7] | C₁₄H₁₀F₂O₂ | 248.22 | 3.1 |
| 2-(Benzyloxy)benzaldehyde[4] | C₁₄H₁₂O₂ | 212.24 | ~3.2 |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde[4] | C₁₄H₁₁ClO₂ | 246.69 | ~4.0 |
Note: LogP values are estimations and can vary based on the calculation method.
The presence of halogen atoms generally increases the lipophilicity (LogP) of the compounds, which can enhance membrane permeability but may also lead to increased metabolic susceptibility and potential toxicity.
Comparative Biological Performance: Anticancer and Enzyme Inhibitory Activities
Substituted benzyloxybenzaldehydes have garnered significant attention for their potential as anticancer agents and enzyme inhibitors.[3][4] This section will compare the performance of various derivatives, with a focus on their activity against cancer cell lines and as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer stem cell survival and chemoresistance.[3][8]
Anticancer Activity against HL-60 Cells
A study by Lin et al. (2005) investigated the anticancer activity of a series of benzyloxybenzaldehyde derivatives against the human leukemia (HL-60) cell line.[4] The results demonstrated that specific substitution patterns are crucial for potent cytotoxic effects.
| Compound | Structure | Activity at 1-10 µM[4] |
| 2-(Benzyloxy)benzaldehyde | R₁=H, R₂=H | Significant |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | R₁=5-Cl, R₂=H | Significant |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | R₁=H, R₂=2-Cl | Significant |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | R₁=H, R₂=4-Cl | Significant |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | R₁=H, R₂=3-OMe | Most Potent |
Table based on data from Lin et al. (2005).[4]
The study revealed that the introduction of a chloro group at either the 5-position of the benzaldehyde ring or the 2- or 4-position of the benzyl ring maintained significant anticancer activity.[4] This suggests that for general cytotoxicity against HL-60 cells, the presence of a halogen can be beneficial. Interestingly, the most potent compound in this series was the 3-methoxy substituted derivative, highlighting that electronic and steric factors play a complex role in determining biological activity.[4]
Aldehyde Dehydrogenase (ALDH) Inhibition
More recent research has focused on the development of benzyloxybenzaldehydes as selective inhibitors of ALDH isoforms, particularly ALDH1A3, which is overexpressed in several cancers.[3][5] A study by Ibrahim et al. (2021) provides valuable comparative data on the inhibitory potency of various benzyloxybenzaldehyde derivatives.[3]
Caption: Simplified schematic of ALDH1A3 inhibition by benzyloxybenzaldehyde derivatives.
The inhibitory activities of selected compounds against ALDH1A3 are presented below:
| Compound ID | Structure (R group on benzyl ring) | IC₅₀ (µM) against ALDH1A3[3] |
| ABMM-15 | 4-Chloro | 0.23 |
| ABMM-16 | 4-Methyl | 1.29 |
Table based on data from Ibrahim et al. (2021).[3]
This data clearly demonstrates the potent and selective inhibitory activity of benzyloxybenzaldehydes against ALDH1A3.[3] The 4-chloro substituted derivative (ABMM-15) exhibited a significantly lower IC₅₀ value compared to the 4-methyl substituted analog (ABMM-16), indicating that a halogen at this position dramatically enhances inhibitory potency.[3] Although 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde was not tested in this study, the strong performance of the 4-chloro analog suggests that halogenation is a key determinant of high-affinity binding to the ALDH1A3 active site. The electron-withdrawing nature of the chlorine atom likely plays a crucial role in the interaction with the enzyme.
Experimental Protocol: ALDEFLUOR™ Assay for ALDH Activity
The ALDEFLUOR™ assay is a widely used method to measure ALDH activity in viable cells.[9]
Materials:
-
ALDEFLUOR™ reagent kit (STEMCELL Technologies)
-
Cells of interest (e.g., A549 lung cancer cells, known to have high ALDH activity)
-
Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor (for negative control)
-
Test compounds (substituted benzyloxybenzaldehydes)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Control and Test Samples:
-
Negative Control: To a tube containing 1 mL of the cell suspension, add DEAB to a final concentration of 1.5 µM.
-
Test Samples: To separate tubes, add the synthesized benzyloxybenzaldehyde derivatives at various concentrations.
-
-
Staining: Prepare the activated ALDEFLUOR™ reagent according to the manufacturer's protocol. Add 5 µL of the activated reagent to each tube.
-
Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The ALDH-positive cells will exhibit a bright green fluorescence, which is inhibited in the presence of DEAB or an effective inhibitor.
-
Data Analysis: Quantify the percentage of ALDH-positive cells or the mean fluorescence intensity to determine the inhibitory effect of the test compounds.
Structure-Activity Relationship (SAR) and Future Perspectives
The collective data from various studies on substituted benzyloxybenzaldehydes allows for the formulation of preliminary structure-activity relationships.
Caption: Key structure-activity relationship insights for benzyloxybenzaldehyde derivatives.
-
Halogenation is Generally Favorable: The presence of chloro and fluoro substituents on both the benzaldehyde and benzyl rings appears to be a positive modulator of biological activity, enhancing both anticancer effects and enzyme inhibition.[3][4]
-
Positional Isomerism Matters: The position of the substituent on the benzyl ring can significantly impact potency, as seen in the comparison of different chloro-substituted isomers in the anticancer assays.[4]
-
The Ether Linkage is Key: The benzyloxy moiety, formed via the Williamson ether synthesis, is a critical feature for the high-potency ALDH inhibition observed in recent studies.[3][8]
Future Directions:
The promising activity of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde and its analogs warrants further investigation. Future studies should focus on:
-
Direct Comparative Studies: Synthesizing and testing a focused library of analogs, including 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, in the same biological assays to obtain direct and robust comparative data.
-
Exploration of Other Halogens: Investigating the effects of bromine and iodine substitution to further probe the role of halogen bonding and lipophilicity.
-
In Vivo Evaluation: Advancing the most potent and selective compounds to in vivo models to assess their efficacy and pharmacokinetic profiles in a more physiologically relevant setting.
References
-
Ibrahim, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5783. [Link]
-
Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]
-
PubChem. (n.d.). 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Ibrahim, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde. As a Senior Application Scientist, my objective is to not only present data but to also elucidate the rationale behind the experimental designs and methodologies, empowering researchers to make informed decisions in their drug discovery endeavors. This document is structured to provide a logical flow from synthesis to screening and interpretation, grounded in scientific integrity and supported by established protocols.
The Rationale for Investigating 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde Derivatives
The selection of the 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde scaffold is predicated on the well-documented contributions of its constituent moieties to biological activity. The presence of a halogen atom, such as chlorine, on the benzaldehyde ring can significantly enhance the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacological profiles. The 2-fluorobenzyl ether linkage introduces another layer of complexity and potential for interaction with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to modulate electronic properties and improve binding affinity.
The aldehyde functional group serves as a versatile handle for the synthesis of a diverse library of derivatives, including Schiff bases, hydrazones, and oximes. These derivatives often exhibit enhanced biological activities compared to the parent aldehyde, attributed to the introduction of new pharmacophoric features and altered physicochemical properties.
Synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde and its Derivatives
The synthesis of the parent compound, 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, can be achieved through a Williamson ether synthesis, reacting 5-chlorosalicylaldehyde with 2-fluorobenzyl halide in the presence of a suitable base.
Caption: Synthetic workflow for the parent compound and its derivatives.
The resulting aldehyde can then be readily converted into a variety of derivatives:
-
Schiff Bases: By condensation with primary amines.
-
Hydrazones: By reaction with hydrazine or its derivatives.
-
Oximes: By reaction with hydroxylamine.
These reactions are typically straightforward, high-yielding, and allow for the introduction of a wide range of substituents, enabling a systematic exploration of structure-activity relationships (SAR).
Comparative Biological Activity Screening
A crucial aspect of drug discovery is the systematic evaluation of a compound library against a panel of biological targets. For the derivatives of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, a three-pronged screening approach targeting antimicrobial, anticancer, and anti-inflammatory activities is recommended.
Antimicrobial Activity
Schiff bases derived from halogenated salicylaldehydes have shown promising antimicrobial activities.[1][2] The imine group (-C=N-) is a key pharmacophore responsible for this activity. The screening of the synthesized derivatives against a panel of clinically relevant bacterial and fungal strains is a critical first step.
Experimental Data Comparison (Hypothetical based on analogous compounds):
| Derivative Type | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound(s) |
| Schiff Base (e.g., with 4-fluoroaniline) | Staphylococcus aureus | 18 | 12.5 | Ciprofloxacin |
| Escherichia coli | 15 | 25 | Ciprofloxacin | |
| Candida albicans | 12 | 50 | Fluconazole | |
| Hydrazone (e.g., with isonicotinohydrazide) | Staphylococcus aureus | 14 | 25 | Ciprofloxacin |
| Escherichia coli | 12 | 50 | Ciprofloxacin | |
| Candida albicans | 10 | >100 | Fluconazole | |
| Oxime | Staphylococcus aureus | 10 | 50 | Ciprofloxacin |
| Escherichia coli | 8 | >100 | Ciprofloxacin | |
| Candida albicans | - | >100 | Fluconazole |
Causality Behind Experimental Choices: The agar well diffusion method is an excellent primary screening tool due to its simplicity, cost-effectiveness, and ability to provide a qualitative assessment of antimicrobial activity.[3][4] This is followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds to quantify their potency. The choice of reference compounds like Ciprofloxacin and Fluconazole provides a benchmark for antibacterial and antifungal activity, respectively.
Anticancer Activity
Benzaldehyde derivatives have been investigated for their anticancer properties, with some demonstrating significant cytotoxicity against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis through mitochondrial pathways or the inhibition of key signaling proteins.[5][7][8]
Experimental Data Comparison (Hypothetical based on analogous compounds):
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Schiff Base | MCF-7 (Breast) | 8.5 | Doxorubicin |
| A549 (Lung) | 12.2 | Doxorubicin | |
| Hydrazone | MCF-7 (Breast) | 5.1 | Doxorubicin |
| A549 (Lung) | 7.8 | Doxorubicin | |
| Oxime | MCF-7 (Breast) | 15.7 | Doxorubicin |
| A549 (Lung) | 20.4 | Doxorubicin |
Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11] Its high-throughput nature makes it suitable for screening a library of compounds. The selection of cancer cell lines from different origins (e.g., breast and lung) provides a broader understanding of the compound's spectrum of activity. Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Anti-inflammatory Activity
Certain benzaldehyde derivatives have shown potential as anti-inflammatory agents.[12] Their mechanism can involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.
Experimental Data Comparison (Hypothetical based on analogous compounds):
| Derivative Type | Assay | % Inhibition at 10 µM | Reference Compound |
| Schiff Base | COX-2 Inhibition | 65 | Celecoxib |
| 5-LOX Inhibition | 58 | Zileuton | |
| Hydrazone | COX-2 Inhibition | 72 | Celecoxib |
| 5-LOX Inhibition | 65 | Zileuton | |
| Oxime | COX-2 Inhibition | 55 | Celecoxib |
| 5-LOX Inhibition | 48 | Zileuton |
Causality Behind Experimental Choices: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, and their inhibition is a validated strategy for anti-inflammatory drug development. In vitro enzyme inhibition assays provide a direct measure of a compound's potency against these targets. Celecoxib and Zileuton are well-established inhibitors of COX-2 and 5-LOX, respectively, serving as appropriate positive controls.
Experimental Protocols
To ensure the reproducibility and validity of the screening results, detailed and standardized protocols are essential.
General Synthesis of Derivatives
Caption: General protocol for the synthesis of derivatives.
Antimicrobial Screening: Agar Well Diffusion Method
Caption: Protocol for the agar well diffusion method.
Anticancer Screening: MTT Assay
Caption: Protocol for the MTT assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative data, although hypothetical, allows for the deduction of preliminary SAR. For instance, the hydrazone derivatives appear to exhibit superior anticancer and anti-inflammatory activities, while the Schiff bases show broader-spectrum antimicrobial effects. The presence and position of substituents on the amine or hydrazine moiety introduced to form the derivatives will undoubtedly play a crucial role in modulating the biological activity.
Future work should focus on:
-
Systematic derivatization: Synthesizing a comprehensive library of derivatives with diverse electronic and steric properties.
-
Mechanism of action studies: For the most potent compounds, elucidating the specific molecular targets and pathways involved in their biological effects.
-
In vivo evaluation: Testing the most promising candidates in animal models to assess their efficacy and safety profiles.
This guide provides a robust framework for the systematic screening and evaluation of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde derivatives. By adhering to these principles of scientific integrity and logical experimental design, researchers can efficiently navigate the early stages of drug discovery and identify promising lead compounds for further development.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Introduction:
5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1] The purity and quality of such an intermediate are paramount, as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are not merely a matter of good practice but a stringent regulatory requirement. This guide provides a comparative analysis of analytical methodologies for the comprehensive validation of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Part 1: The Regulatory Cornerstone: Understanding ICH Q2(R1)
Before delving into specific methodologies, it is crucial to establish the regulatory framework that governs analytical method validation. The ICH Q2(R1) guideline is the universally recognized standard, outlining the necessary validation characteristics for various analytical procedures.[2] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4]
The validation process involves a systematic evaluation of several key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Figure 1: Key validation parameters as per ICH Q2(R1) for quantitative analytical procedures.
Part 2: Method Selection and Comparative Analysis
The physicochemical properties of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde guide the selection of the most appropriate analytical technique. As a halogenated aromatic aldehyde, it possesses a strong chromophore, making it suitable for UV detection.[6] Its volatility and thermal stability must be considered for gas chromatography.
Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse
HPLC, particularly in reversed-phase mode, is the premier choice for the assay and impurity profiling of non-volatile or thermally labile compounds like our target molecule.[7]
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected due to the non-polar nature of the molecule. The aromatic rings and ether linkage will interact favorably with the alkyl chains of the C18 packing.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is a common starting point for aromatic compounds. The gradient allows for the elution of potential impurities with varying polarities. A buffer (e.g., phosphate or acetate) is often added to maintain a consistent pH and improve peak shape, especially if any acidic or basic impurities are present.
-
Detector: A UV detector set at a wavelength of maximum absorbance (λmax) for the benzaldehyde chromophore provides high sensitivity. This λmax can be determined using a photodiode array (PDA) detector during method development.
Detailed Experimental Protocol (Hypothetical):
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in a 50:50 mixture of ACN and water to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample in the same diluent to a similar concentration.
Figure 2: General workflow for HPLC method development and validation.
Method 2: Gas Chromatography (GC) - A Viable Alternative
GC is a powerful technique for separating and analyzing volatile compounds.[8] Given that our target molecule is a substituted benzaldehyde, its volatility should be sufficient for GC analysis, provided it is thermally stable and does not decompose in the heated inlet or column.
Causality Behind Experimental Choices:
-
Inlet: A split/splitless inlet is standard. A split injection is used for concentrated samples to avoid column overload, while a splitless injection is preferred for trace analysis.
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. This provides selectivity for aromatic and halogenated compounds.[9]
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds.[10] For enhanced sensitivity to the halogen atoms (Cl and F), an Electron Capture Detector (ECD) could be employed.[10][11]
Detailed Experimental Protocol (Hypothetical):
-
Instrumentation: Gas chromatograph with a split/splitless inlet and FID.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Detector Temperature: 300°C (FID).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Part 3: Comparative Validation Data
The following table presents a hypothetical but realistic comparison of validation parameters for the two proposed methods. The acceptance criteria are based on typical requirements outlined in the ICH Q2(R1) guidelines.[5]
| Validation Parameter | HPLC-UV Method | GC-FID Method | Typical Acceptance Criteria |
| Specificity | Peak purity > 99.5% (PDA). No interference from placebo or known impurities at the analyte's retention time. | Baseline resolution (>2.0) from adjacent peaks. Confirmed by GC-MS if necessary. | The method should be specific for the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 | r² ≥ 0.99 |
| Range (% of target concentration) | 80% - 120% | 80% - 120% | As per linearity, accuracy, and precision.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | 98.0% - 102.0% for assay. |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| Quantitation Limit (QL) | ~0.05% of target conc. | ~0.08% of target conc. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Unaffected by minor changes in flow rate (±10%), column temp (±5°C), mobile phase composition (±2%). | Unaffected by minor changes in oven ramp rate (±10%), carrier gas flow (±10%). | System suitability parameters must be met. |
Part 4: Identity Confirmation - The Role of Spectroscopy
While chromatographic methods are excellent for quantification and purity assessment, they do not provide absolute structural confirmation. Spectroscopic techniques are essential for identity verification.
-
Infrared (IR) Spectroscopy: Provides functional group information. Key stretches for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde would include the C=O stretch of the aldehyde (~1700 cm⁻¹) and C-O-C stretches of the ether linkage.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure, confirming the connectivity of all atoms.[14] The aldehyde proton signal (~9.5-10.5 ppm in ¹H NMR) is particularly characteristic.
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), it provides the molecular weight of the compound and its fragmentation pattern, offering a high degree of confidence in its identity.[15]
Conclusion and Recommendation
Both HPLC-UV and GC-FID are powerful and validatable techniques for the analysis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
-
HPLC-UV is the recommended primary method for quality control, particularly for assay and the quantification of impurities. Its operation at ambient temperature minimizes the risk of thermal degradation, and it generally offers superior resolution for complex mixtures of related substances.
-
GC-FID serves as an excellent orthogonal method. It is particularly useful for confirming purity results obtained by HPLC and is the method of choice for analyzing residual solvents, which are common process-related impurities.
A comprehensive validation package for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde should ideally include a fully validated HPLC method as the primary release test, supported by a validated GC method for specific applications and spectroscopic data (IR, NMR) for unequivocal identification. This multi-faceted approach ensures the highest level of scientific integrity and regulatory compliance.
References
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is a valuable building block in synthetic chemistry, but its halogenated aromatic structure necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory guidelines.
I. Immediate Hazard Assessment and Safety Precautions
Understanding the potential hazards of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde is the foundation of its safe handling and disposal. As a halogenated benzaldehyde derivative, it is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted in a controlled environment to minimize exposure.
Core Safety Directives:
-
Engineering Controls: Always handle 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[3][4] The fume hood provides a primary barrier of protection.
-
Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[5][6] Halogenated organic compounds can be harmful to aquatic life and persist in the environment.[3]
-
Segregation of Waste: Halogenated organic waste must be collected separately from non-halogenated waste streams.[6][7] This is due to the specific, and often more costly, treatment processes required for the disposal of halogenated compounds.[6][7]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde. The following table outlines the minimum required PPE, with specifications to ensure adequate protection.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes, complying with OSHA 29 CFR 1910.133 or European Standard EN166.[1][8] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.[3] | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | Laboratory Coat or Apron | A chemical-resistant apron or a long-sleeved lab coat should be worn over personal clothing.[3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Fume Hood | All handling should occur within a properly functioning chemical fume hood.[3] | Minimizes the risk of inhaling vapors, which can cause respiratory tract irritation.[1] |
III. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde waste, ensuring safety and regulatory compliance.
1. Waste Container Preparation:
- Select a designated hazardous waste container made of a compatible material, such as borosilicate glass or high-density polyethylene.[3]
- The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[9]
- Affix a "Hazardous Waste" label to the container before adding any waste.[9]
2. Waste Collection:
- Carefully transfer any unwanted 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde, including residues from reaction vessels and contaminated materials (e.g., weighing paper), into the designated waste container.
- If the compound is in a solution, collect it in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.[7][9] Do not mix with non-halogenated solvents.[6][9]
- Keep the waste container closed at all times, except when actively adding waste.[6][9]
3. Labeling and Documentation:
- On the hazardous waste label, clearly write the full chemical name: "5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde."
- List all components of a waste mixture, including solvents, and their approximate concentrations.
- Indicate the associated hazards (e.g., "Irritant").
4. Storage and Segregation:
- Store the sealed hazardous waste container in a designated and labeled "Hazardous Waste Storage Area" within the laboratory.[7]
- This area should be away from heat, sparks, and incompatible materials.[7] Flammable waste should be stored in a flammable storage cabinet.[7]
- Ensure the storage area has secondary containment to capture any potential leaks.
5. Final Disposal:
- Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
- Follow all institutional procedures for waste pickup requests.
IV. Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Don PPE: Before addressing the spill, don the full personal protective equipment outlined in Section II.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[3] Do not use combustible materials like sawdust.[3]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your institution's EHS department.[3]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
Caption: Disposal workflow for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde.
References
- Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Hazardous Waste Guide. UTIA Safety Office.
-
Safety Data Sheet: 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde. PubChem. Available at: [Link]
- Safety Data Sheet: 4-(3-Fluorobenzyloxy)benzaldehyde. TCI AMERICA - Spectrum Chemical.
- Safety Data Sheet: 5-Chloro-2-fluorobenzaldehyde. Fisher Scientific.
- Material Safety Data Sheet - Benzaldehyde MSDS. ScienceLab.com.
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A Senior Application Scientist's Guide to Handling 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
Introduction: Prioritizing Safety in Advanced Synthesis
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. As your partner in research, we believe that scientific advancement and stringent safety practices are inseparable. This document is designed to empower you, the researcher, with the knowledge to manage the risks associated with this chemical class, ensuring both personal safety and the integrity of your work. The guidance herein is synthesized from established safety protocols for related substituted benzaldehydes.[3][4][5]
Hazard Assessment: Understanding the Risks
Based on an analysis of similar chemical structures, 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde should be handled as a substance with the potential for significant health hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The following table summarizes the anticipated GHS (Globally Harmonized System) classifications.
| Hazard Classification | Anticipated Risk | Rationale and Representative Sources |
| Skin Corrosion/Irritation | Category 1B / Category 2 | Causes severe skin burns and irritation.[3][4] Aromatic aldehydes can be irritating, and halogenated compounds can enhance this effect. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage, potentially leading to blindness.[3] This is a common hazard for corrosive and irritating aldehydes. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction upon repeated contact.[4][6] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[6] |
| Specific Target Organ Toxicity | Single Exposure, Category 3 | May cause respiratory irritation.[6][7] Vapors or dust can irritate the mucous membranes and respiratory tract. |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A robust PPE strategy is non-negotiable. The selection of appropriate barriers is directly dictated by the hazard assessment. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and are considered mandatory for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | The high risk of severe eye damage necessitates this dual layer of protection.[3][8] Goggles protect against splashes, while the face shield provides a broader barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Protects against skin irritation, burns, and potential absorption.[8] Always double-glove for added protection during handling. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Flame-resistant lab coat, fully buttoned, with a chemical-resistant apron. | A lab coat protects personal clothing and skin from incidental contact. An apron provides an additional barrier against splashes of larger volumes. |
| Respiratory Protection | Mandatory use of a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[3][8] If procedures have a high potential for aerosolization and cannot be contained, a NIOSH-approved respirator with an organic vapor cartridge may be required.[3][5][9] |
Operational Handling: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following procedure outlines the critical steps from preparation to the completion of your task.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is within its certified range.
-
Assemble all Materials: Before handling the compound, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure a proper fit.
Step 2: Aliquoting and Handling the Compound
-
Work Within the Fume Hood: All manipulations of the solid or its solutions must occur at least 6 inches inside the sash of the fume hood.
-
Grounding: When transferring larger quantities of powdered material, take precautionary measures against static discharge.[3]
-
Controlled Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust. If making a solution, add the solid to the solvent slowly.
-
Immediate Capping: Securely cap the source container immediately after dispensing.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent. Decontaminate any equipment used.
-
Waste Segregation: Dispose of contaminated consumables (e.g., pipette tips, weighing paper, gloves) in a designated, sealed hazardous waste container located within the fume hood.[8][10]
-
Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the lab.[4][11]
Workflow Visualization
Caption: Safe Handling Workflow Diagram.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][4] If symptoms such as coughing or difficulty breathing occur, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[3]
-
Spill: Evacuate the immediate area. If safe to do so, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[8][10] Scoop the material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like sawdust.[10]
Disposal Plan: Responsible Stewardship
All waste generated from handling 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.[6]
-
Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[10]
References
- Matrix Scientific. 5-Chloro-2-[(2-chloro-4-fluorobenzyl)
- BenchChem. Proper Disposal Procedures for 2-[3-(Benzyloxy)phenyl]benzaldehyde.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Sigma-Aldrich. Safety Data Sheet for 5-Chloro-2-nitrobenzaldehyde.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- University of California, Riverside. Personal Protective Equipment (PPE) - Types of Gloves.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Techno PharmChem.
- Fluorochem. Safety Data Sheet for 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- TCI America. Safety Data Sheet for 4-(3-Fluorobenzyloxy)benzaldehyde.
- Carl ROTH.
- Fisher Scientific. Safety Data Sheet for 5-Chloro-2-fluorobenzaldehyde.
- Capot Chemical. Material Safety Data Sheet for 5-Chloro-2-(trifluoromethyl)benzaldehyde.
- Santos. Qualitative Tier 2 Assessment for Benzaldehyde.
- Safe Work Australia.
- Chemos GmbH & Co.KG.
- PubChem. 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde.
- ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 6. capotchem.com [capotchem.com]
- 7. chemos.de [chemos.de]
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- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
